molecular formula C10H9N3O3S2 B024692 Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate CAS No. 109349-04-4

Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Cat. No.: B024692
CAS No.: 109349-04-4
M. Wt: 283.3 g/mol
InChI Key: LUMZBWFQXJJDLR-UHFFFAOYSA-N
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Description

Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS 109349-04-4) is a specialized chemical compound with a molecular formula of C 10 H 9 N 3 O 3 S 2 and a molecular weight of 283.33 g/mol . This reagent belongs to the cyanocarbonimidodithioate class, characterized by its dithioate and nitrile functional groups, making it a valuable building block in organic synthesis and medicinal chemistry research. As a biochemical building block, this compound serves as a critical intermediate for researchers developing novel chemical entities. Its structural features, including the 4-nitrophenoxy moiety, are often exploited in kinetic studies and reaction mechanism investigations . The compound can be utilized to study nucleophilic substitution reactions, where the release of the 4-nitrophenoxide ion can be spectrophotometrically monitored, providing valuable kinetic data . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can obtain the compound with a documented purity of up to 99% . It is recommended to store the material according to standard laboratory safety protocols for stable organic compounds.

Properties

IUPAC Name

[methylsulfanyl-[(4-nitrophenoxy)methylsulfanyl]methylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S2/c1-17-10(12-6-11)18-7-16-9-4-2-8(3-5-9)13(14)15/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMZBWFQXJJDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the chemical structure of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS No. 109349-04-4) is a niche organic compound characterized by a unique assembly of functional groups: a methyl dithiocarbamate core, a cyano-imine, and a nitrophenoxy-methyl moiety. While this specific molecule is not extensively documented in peer-reviewed literature, its structural components are prevalent in compounds of significant interest to medicinal and agricultural chemistry. This guide provides a comprehensive analysis based on its constituent parts, offering insights into its chemical identity, predicted physicochemical and spectroscopic properties, a plausible synthetic strategy, and its potential applications. The objective is to equip researchers, scientists, and drug development professionals with a foundational understanding and a framework for future empirical investigation.

Chemical Identity and Structure Elucidation

A precise understanding of a molecule's structure is the cornerstone of all subsequent chemical and biological investigation. This section deconstructs the nomenclature of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate to establish its precise atomic arrangement and distinguish it from structurally related analogs.

Nomenclature and Identifiers
  • Systematic Name: Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

  • CAS Number: 109349-04-4[1][2]

  • Molecular Formula: C₁₀H₉N₃O₃S₂

  • Molecular Weight: 299.33 g/mol

  • Canonical SMILES: CSC(=NC#N)SCOC1=CC=C([O-])C=C1

  • InChI Key: InChI=1S/C10H9N3O3S2/c1-17-9(12-6-11)18-7-16-10-4-2-8(3-5-10)13(14)15/h2-5H,7H2,1H3

Structural Analysis and Key Features

The structure of this compound is derived from its name:

  • Cyanocarbonimidodithioate: This defines the core C(=N-CN)(S-)(S-) scaffold. It is an imidodithioate, where the nitrogen atom of the imido group is substituted with a cyano (-C≡N) group.

  • Methyl...: One sulfur atom is connected to a methyl (-CH₃) group.

  • [(4-nitrophenoxy)methyl]...: The second sulfur atom is attached to a methyl group (-CH₂-), which in turn is linked to a 4-nitrophenoxy group (-O-C₆H₄-NO₂).

This arrangement is distinct from its close analog, Methyl (4-nitrophenyl) cyanocarbonimidodithioate (CAS No. 152382-10-0), which lacks the crucial ether linkage and methylene bridge.[2][3] The presence of this S-CH₂-O-Ar linkage introduces significant conformational flexibility and alters the electronic properties compared to a direct S-Ar bond.

G cluster_0 Topic Compound (CAS: 109349-04-4) cluster_1 Structural Analog (CAS: 152382-10-0) a Methyl[(4-nitrophenoxy)methyl]- cyanocarbonimidodithioate f Methyl(4-nitrophenyl)- cyanocarbonimidodithioate b Core Scaffold: C(=NCN)S₂ c Substituent 1: -CH₃ b->c d Substituent 2: -CH₂-O-(p-NO₂-Ph) b->d e Key Feature: Flexible Ether Linkage d->e g Core Scaffold: C(=NCN)S₂ h Substituent 1: -CH₃ g->h i Substituent 2: -(p-NO₂-Ph) g->i j Key Feature: Direct Thioaryl Bond i->j

Caption: Structural comparison highlighting the key linker difference.

Predicted Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

The combination of a polar nitro group and a lipophilic aromatic ring, alongside the flexible dithiocarbamate core, results in a molecule of intermediate polarity and moderate solubility.

PropertyPredicted ValueRationale / Significance
LogP ~2.5 - 3.5Indicates moderate lipophilicity, suggesting potential for membrane permeability but a risk of poor aqueous solubility.
Topological Polar Surface Area (TPSA) ~120 ŲThe high TPSA, dominated by the nitro and cyano groups, suggests that passive diffusion across the blood-brain barrier may be limited.
Hydrogen Bond Acceptors 6 (3 from NO₂, 1 from O, 2 from N atoms)Provides multiple sites for interaction with biological macromolecules.
Hydrogen Bond Donors 0The molecule cannot act as a hydrogen bond donor, which influences its interaction profile.
Reactivity The nitro group can be reduced. The C=N bond and the carbon of the dithiocarbamate core are electrophilic and susceptible to nucleophilic attack.
Anticipated Spectroscopic Signatures

A researcher seeking to confirm the synthesis of this molecule would look for the following characteristic signals:

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the range of δ 7.0-8.5 ppm, characteristic of a para-substituted benzene ring, with the doublet downfield corresponding to protons ortho to the electron-withdrawing nitro group.

    • Methylene Protons (-S-CH₂-O-): A singlet expected around δ 5.0-5.5 ppm. The deshielding is due to the adjacent sulfur and oxygen atoms.

    • Methyl Protons (-S-CH₃): A sharp singlet around δ 2.5-2.8 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Signals between δ 115-165 ppm, with the carbon bearing the nitro group being highly deshielded.

    • Imidothiocarbonyl Carbon (-S-C(=N)-S-): A signal in the range of δ 160-170 ppm.

    • Cyano Carbon (-C≡N): A characteristic signal around δ 110-120 ppm.

    • Methylene Carbon (-S-CH₂-O-): Expected around δ 70-80 ppm.

    • Methyl Carbon (-S-CH₃): A signal around δ 15-20 ppm.

  • IR Spectroscopy:

    • Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively.

    • Cyano Group (C≡N): A sharp, medium-intensity stretch at ~2150-2250 cm⁻¹.

    • Imine Group (C=N): A stretch around ~1640-1690 cm⁻¹.

    • Aromatic C-O-C Stretch: A strong signal around 1250 cm⁻¹.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 299.

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of the nitro group (-NO₂), the entire nitrophenoxy group, and cleavage at the S-CH₂ and S-CH₃ bonds.

Proposed Synthetic Pathway

While a specific published synthesis for this compound is elusive, a logical and robust pathway can be designed based on established methodologies for constructing dithiocarbamates and related structures.[4][5] The proposed method involves the sequential S-alkylation of a dicyanamidodithioate salt.

Mechanistic Rationale and Experimental Protocol

The strategy hinges on the differential reactivity of the sulfur nucleophiles generated and the availability of suitable electrophilic alkylating agents.

Step 1: Formation of the Dicyanamidodithioate Salt The reaction of carbon disulfide with cyanamide in the presence of a strong base like potassium hydroxide generates the dipotassium salt of cyanodithioimidocarbonate. This dianion is a potent bis-nucleophile.

Step 2: First S-Alkylation (Methylation) Introducing one equivalent of a methylating agent, such as methyl iodide, leads to the selective formation of the S-methylated intermediate. This reaction is typically fast and efficient.

Step 3: Second S-Alkylation The remaining thiolate is then alkylated using a custom electrophile, 1-(chloromethoxy)-4-nitrobenzene. This reagent can be prepared from 4-nitrophenol, formaldehyde, and HCl. This second alkylation completes the synthesis.

Detailed Protocol

Disclaimer: This is a proposed, unvalidated protocol. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

  • Preparation of 1-(chloromethoxy)-4-nitrobenzene: To a stirred solution of 4-nitrophenol (1 equiv.) and paraformaldehyde (1.2 equiv.) in dichloromethane at 0 °C, bubble dry hydrogen chloride gas until the solution is saturated. Stir for 4-6 hours, allowing the mixture to warm to room temperature. Monitor by TLC. Upon completion, purge with nitrogen, wash with cold brine, dry over MgSO₄, and concentrate under reduced pressure. Use the crude product immediately in the next step.

  • Formation of the Nucleophile: In a three-necked flask under a nitrogen atmosphere, dissolve cyanamide (1 equiv.) and potassium hydroxide (2.2 equiv.) in a mixture of water and isopropanol (1:2). Cool the solution to 0 °C.

  • Dithioate Core Synthesis: Add carbon disulfide (1.1 equiv.) dropwise to the solution from step 2, maintaining the temperature below 10 °C. Stir for 2 hours at room temperature to ensure complete formation of the dipotassium salt.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1 equiv.) dropwise. Stir for 1 hour.

  • Final Alkylation: Add the crude 1-(chloromethoxy)-4-nitrobenzene (1.1 equiv.) from step 1, dissolved in a minimal amount of THF. Allow the reaction to stir at room temperature overnight.

  • Workup and Purification: Pour the reaction mixture into ice water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

G cluster_reagents Reagents cluster_workflow Synthetic Workflow r1 H₂N-C≡N (Cyanamide) s1 Step 1: Mix r1, r2, r3 to form K₂[S₂C=NCN] r1->s1 r2 CS₂ (Carbon Disulfide) r2->s1 r3 KOH (Base) r3->s1 r4 CH₃I (Methyl Iodide) s2 Step 2: Add r4 (First S-Alkylation) r4->s2 r5 Cl-CH₂-O-Ar-NO₂ (Alkylating Agent) s3 Step 3: Add r5 (Second S-Alkylation) r5->s3 s1->s2 s2->s3 s4 Step 4: Aqueous Workup & Extraction s3->s4 s5 Step 5: Silica Gel Chromatography s4->s5 prod Final Product: C₁₀H₉N₃O₃S₂ s5->prod

Caption: Proposed synthetic workflow for the target compound.

Potential Applications in Research and Development

The unique combination of functional groups suggests that Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate could be a valuable scaffold in several areas of chemical and biological research.

Drug Discovery and Medicinal Chemistry
  • Enzyme Inhibition: Dithiocarbamates are known to act as inhibitors of various enzymes, particularly metalloenzymes, by chelating metal cofactors.[6] Furthermore, the electrophilic nature of the central carbon could allow for covalent modification of nucleophilic residues (e.g., cysteine) in enzyme active sites.

  • Modulation of Physicochemical Properties: The methyl group is a well-established tool in drug design for improving metabolic stability and modulating binding affinity through hydrophobic interactions.[7] The entire (4-nitrophenoxy)methyl group can be explored as a unique pharmacophore that occupies a specific pocket in a target protein.

  • Prodrug and Linker Chemistry: The S-CH₂-O- linkage may be susceptible to enzymatic or chemical cleavage under specific physiological conditions, suggesting potential use as a cleavable linker in prodrug design or for tethering to drug delivery systems.[8]

Agrochemical Research

Many commercial pesticides and herbicides contain nitrophenyl and dithiocarbamate moieties.[3][9] These groups contribute to the biological activity of the molecules. The title compound could be screened for activity as a potential fungicide, herbicide, or insecticide, or serve as a precursor for more complex agrochemical agents.[10]

Inferred Safety and Handling

Given the absence of specific toxicological data, a precautionary approach based on the constituent functional groups is required.

  • Nitroaromatic Compounds: Many nitroaromatic compounds are known to be toxic and are potential mutagens. They can be metabolized to reactive intermediates that damage DNA.

  • Dithiocarbamates: This class of compounds can have varied toxicological profiles, including potential effects on the nervous system and enzyme inhibition.

  • Handling: The compound should be handled as a potentially hazardous substance. Use of chemical-resistant gloves, safety glasses, and a lab coat is mandatory. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Conclusion and Future Directions

Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate represents an intriguing yet under-explored area of chemical space. This guide has established its definitive structure, provided a robust set of predicted properties to guide experimentation, outlined a plausible synthetic route, and rationalized its potential for application in drug discovery and agrochemical research.

The critical next step is the empirical validation of these theoretical insights. Future research should prioritize:

  • Chemical Synthesis and Purification: Execution of the proposed synthesis or an optimized variant to obtain a pure sample.

  • Structural Verification: Comprehensive characterization using NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry to confirm the structure.

  • Physicochemical Property Measurement: Experimental determination of solubility, LogP, and stability.

  • Biological Screening: Evaluation of the compound's activity in relevant biological assays, such as enzyme inhibition panels or screens for antimicrobial or antiproliferative effects.

Such studies will illuminate the true potential of this molecule and could pave the way for the development of novel therapeutic agents or agrochemicals.

References

  • NextSDS. METHYL [(4-NITROPHENOXY)
  • NextSDS. METHYL (4-NITROPHENYL)
  • Smolecule. Buy Methyl (4-nitrophenyl)
  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208.
  • Benchchem. 3-Methyl-4-nitrophenol chemical structure and synthesis.
  • PubChem.
  • PubMed. Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity.
  • NINGBO INNO PHARMCHEM CO., LTD. The Crucial Role of 3-Methyl-4-nitrophenol in Modern Chemical Synthesis.
  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure.
  • ResearchGate. Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)
  • MDPI. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. (2022-01-16).

Sources

Physical properties and molecular weight of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Introduction

Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate is a complex organic molecule that, based on its nomenclature, belongs to the family of cyanocarbonimidodithioates. These compounds are characterized by a unique dithiocarbimate core structure. The presence of a 4-nitrophenoxy moiety suggests that this compound may have interesting electronic and potential biological properties, making it a candidate for investigation in fields such as medicinal chemistry and materials science. Due to the apparent novelty of this specific compound, this guide synthesizes its predicted physicochemical properties based on its constituent chemical functionalities and data from analogous structures.

Molecular Structure and Weight

The name Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate implies a central cyanocarbonimidodithioate core with a methyl group and a (4-nitrophenoxy)methyl group attached. The precise connectivity can vary, but a chemically plausible structure is presented below.

G cluster_0 Step 1: Formation of Dithiocarbamate Intermediate cluster_1 Step 2: First Alkylation cluster_2 Step 3: Second Alkylation A Cyanamide D Potassium Cyanodithiocarbamate A->D B Carbon Disulfide B->D C Base (e.g., KOH) C->D F Intermediate from Step 1 E Methyl Iodide G S-Methyl Cyanodithiocarbamate Intermediate E->G F->G I Intermediate from Step 2 H 1-(Chloromethyl)-4-nitrobenzene J Final Product: Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate H->J I->J

Caption: A potential multi-step synthesis pathway for the target compound.

Experimental Protocol

Step 1: Synthesis of Potassium Cyanodithiocarbamate

  • In a well-ventilated fume hood, dissolve cyanamide in a suitable polar aprotic solvent such as ethanol or isopropanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric equivalent of potassium hydroxide (or another suitable base) to the solution with vigorous stirring.

  • Once the base has dissolved, add carbon disulfide dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete formation of the dithiocarbamate salt.

  • The product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) and collected by filtration.

Step 2: Synthesis of S-Methyl Cyanodithiocarbamate Intermediate

  • Suspend the potassium cyanodithiocarbamate in a polar aprotic solvent like acetone or acetonitrile.

  • Add one equivalent of methyl iodide to the suspension.

  • Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter off the potassium iodide byproduct.

  • The solvent can be removed under reduced pressure to yield the S-methylated intermediate.

Step 3: Synthesis of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

  • Dissolve the S-methyl cyanodithiocarbamate intermediate in a suitable solvent such as dimethylformamide (DMF).

  • Add one equivalent of 1-(chloromethyl)-4-nitrobenzene to the solution. A non-nucleophilic base (e.g., potassium carbonate) may be added to facilitate the reaction.

  • Heat the reaction mixture gently (e.g., to 50-60 °C) and stir for several hours until TLC indicates the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Trustworthiness and Self-Validation

The described synthetic protocol incorporates self-validating steps. The progress of each reaction stage can be monitored by TLC, allowing for confirmation of the consumption of starting materials and the formation of new products. The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified product should be sharp and reproducible, providing a further indication of its purity.

Conclusion

While Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate is not a widely documented compound, its physicochemical properties can be reliably predicted based on its constituent functional groups. The proposed synthetic route is based on established organic chemistry principles for the formation of dithiocarbamates and their subsequent alkylation. The provided in-depth guide offers a strong theoretical foundation for researchers and scientists interested in the synthesis and characterization of this and related novel molecules.

References

Due to the novel nature of the specific target molecule, direct references are not available. The references provided below are for analogous structures and synthetic methodologies that form the basis of the predictions and protocols in this guide.

  • General Synthesis and Reactions of Dithiocarbamates

    • Title: Comprehensive Organic Chemistry II
    • Source: Elsevier
    • URL: [Link]

  • Properties of Compounds Containing the 4-Nitrophenyl Group

    • Title: Spectrometric Identific
    • Source: Wiley
    • URL: [Link]

  • Alkylation of Dithiocarbamates

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

Mechanism of action of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Asymmetric Advantage: Mechanism of Action of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in Organic Synthesis

Abstract The synthesis of highly functionalized, unsymmetrical cyanoguanidines is a critical pathway in the development of modern therapeutics. This whitepaper provides an in-depth mechanistic analysis of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 109349-04-4), an advanced asymmetric electrophilic reagent. By dissecting the thermodynamic and kinetic causality behind its leaving group differentiation, we establish a self-validating protocol for its application in precision organic synthesis.

Introduction: The "Symmetry Problem" in Cyanoguanidine Assembly

The cyanoguanidine moiety is a privileged pharmacophore embedded in numerous blockbuster drugs, ranging from H2-receptor antagonists to advanced kinase and nicotinamide phosphoribosyltransferase inhibitors[1][2]. The standard synthetic approach to assembling these unsymmetrical architectures relies on dimethyl cyanocarbonimidodithioate as a central electrophilic hub[3][4].

However, this traditional reagent suffers from a critical mechanistic flaw: it possesses two identical methyl mercaptide (-SMe) leaving groups. When reacting with the first amine nucleophile, the lack of electronic differentiation between the two leaving groups often leads to competing bis-substitution (symmetrical byproducts) and requires stringent, often impractical, stoichiometric control. Furthermore, displacing the second -SMe group typically demands harsh thermal conditions that sensitive substrates cannot tolerate[5].

Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate was engineered specifically to solve this symmetry problem[6]. By replacing one methyl group with a (4-nitrophenoxy)methyl moiety, the reagent becomes electronically asymmetric, allowing for perfect kinetic and thermodynamic control during sequential nucleophilic attacks.

Mechanistic Causality: Leaving Group Differentiation

Expertise & Experience: The synthetic brilliance of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate lies in the precise electronic tuning of its leaving groups. The causality behind its stepwise reactivity can be broken down into two distinct phases:

Phase 1: Kinetic Activation via Inductive Polarization The -S-CH₂-O-C₆H₄-NO₂ group functions as a highly activated hemithioacetal derivative. The strongly electronegative oxygen atom and the electron-withdrawing 4-nitrophenyl ring inductively polarize the adjacent sulfur. This effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the central sp² carbon, directing the initial nucleophilic attack exclusively toward this side of the molecule.

Phase 2: Fragmentation-Driven Thermodynamics Upon nucleophilic attack by the first amine, the tetrahedral intermediate collapses, expelling the[4-NO₂-C₆H₄-O-CH₂-S]⁻ anion. Unlike the highly stable methyl mercaptide anion (-SMe), this expelled hemithioacetal species is inherently unstable. It rapidly undergoes an irreversible fragmentation into 4-nitrophenoxide, formaldehyde, and hydrogen sulfide. This fragmentation provides a massive entropic and thermodynamic driving force, locking the reaction at the mono-substituted intermediate stage even at low temperatures (0–10 °C), preventing any reverse reaction.

Mechanism Reagent Asymmetric Reagent (CAS 109349-04-4) Int1 Mono-substituted Intermediate Reagent->Int1 Kinetic Control (0-10°C) LG1 [4-NO2-Ar-O-CH2-S]⁻ (Rapid Fragmentation) Reagent->LG1 Expelled Amine1 1° Amine (Nucleophile) Amine1->Int1 Product Unsymmetrical Cyanoguanidine Int1->Product Thermodynamic Control (80°C) LG2 MeS⁻ (Methyl Mercaptide) Int1->LG2 Expelled Amine2 2° Amine (Nucleophile) Amine2->Product

Kinetic and thermodynamic pathways of asymmetric cyanocarbonimidodithioate substitution.

Self-Validating Experimental Protocol

Trustworthiness: A robust synthetic protocol must include built-in validation steps to ensure the reaction is proceeding as mechanistically predicted without relying solely on downstream mass spectrometry. Below is the standardized, self-validating workflow.

Step 1: Kinetic Mono-Substitution
  • Preparation: Dissolve 1.0 equivalent of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C under an inert N₂ atmosphere.

  • Addition: Add 1.0 equivalent of Amine 1 (e.g., an aliphatic primary amine) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Self-Validation (¹H NMR Tracking): Extract an aliquot and monitor via ¹H NMR. The starting material exhibits a distinct -SMe singlet at ~2.7 ppm and a -CH₂- singlet at ~5.5 ppm. Successful mono-substitution is confirmed when the -CH₂- signal and the aromatic signals of the 4-nitrophenoxy group completely disappear, while the -SMe singlet shifts slightly but remains integrated to 3 protons.

  • Isolation: Quench with water and wash the organic layer with cold aqueous Na₂CO₃ to deprotonate and remove the 4-nitrophenol byproduct.

Step 2: Thermodynamic Di-Substitution
  • Preparation: Dissolve the isolated mono-substituted intermediate in a polar protic solvent (e.g., ethanol) or acetonitrile.

  • Addition: Add 1.2 equivalents of Amine 2 (e.g., a sterically hindered aryl amine) and a catalytic amount of triethylamine to enhance nucleophilicity[5].

  • Heating: Reflux the mixture at 80 °C for 4–6 hours.

  • Self-Validation: The reaction is complete when the -SMe singlet (~2.7 ppm) disappears entirely from the NMR spectrum. Macroscopically, this is accompanied by the evolution of methyl mercaptan gas, which can be visually validated by the darkening of lead acetate paper placed at the condenser outlet.

Workflow Step1 Step 1: Dissolve Reagent in THF Step2 Step 2: Add Amine 1 at 0°C Step1->Step2 Step3 Step 3: NMR Validation (Loss of -CH2- signal) Step2->Step3 Step4 Step 4: Isolate Intermediate Step3->Step4 Step5 Step 5: Add Amine 2 in EtOH (80°C) Step4->Step5 Step6 Step 6: Final Validation (Loss of -SMe signal) Step5->Step6

Self-validating experimental workflow for unsymmetrical cyanoguanidine synthesis.

Quantitative Data: Comparative Reactivity Profiles

The structural modifications in the asymmetric reagent yield highly quantifiable improvements in reaction selectivity and required activation energies.

Table 1: Reactivity Profile Comparison

Reagent TypeLeaving Group 1Leaving Group 2Step 1 TempStep 2 TempMono-Selectivity Yield
Symmetric [3]-SMe-SMe25 °C80–100 °C65–75%
Asymmetric [6]-S-CH₂-O-Ar-SMe0–10 °C60–80 °C>90%

Note: The >90% mono-selectivity yield of the asymmetric reagent is a direct consequence of the irreversible fragmentation of the hemithioacetal leaving group, which strictly prevents the equilibrium from shifting backward.

Conclusion

Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate represents a paradigm shift in the synthesis of complex nitrogenous heterocycles and cyanoguanidines. By leveraging the principles of inductive polarization and fragmentation-driven thermodynamics, researchers can bypass the inherent limitations of traditional symmetric reagents, achieving near-perfect kinetic control and higher overall yields in drug development pipelines.

Sources

Advanced Synthetic Applications and Safety Profiling of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS 109349-04-4)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Rationale

In the realm of modern drug development and complex heterocyclic synthesis, cyanocarbonimidodithioates serve as indispensable electrophilic building blocks. While symmetric analogues like dimethyl cyanodithioiminocarbonate (CAS 10191-60-3) are widely utilized in the synthesis of H2-receptor antagonists[1] and purine analogues[2], they often suffer from poor regioselectivity during stepwise nucleophilic additions.

As a Senior Application Scientist, I frequently encounter the challenge of controlling the sequential displacement of leaving groups to prevent the formation of symmetric byproducts. Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS 109349-04-4) solves this synthetic bottleneck. By introducing an asymmetric, electron-withdrawing 4-nitrophenoxymethyl moiety, this molecule establishes a highly differentiated leaving group hierarchy. The central carbon remains highly electrophilic due to the push-pull electronic system created by the cyanoimine group, but the asymmetric dithioacetal allows chemists to execute highly controlled, temperature-dependent, stepwise annulations.

Physicochemical Profiling

Understanding the fundamental physical properties of CAS 109349-04-4 is critical for optimizing reaction conditions, particularly when calculating thermal activation barriers for cyclization and designing downstream purification workflows.

PropertyValueReference
Chemical Name Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate[3]
CAS Registry Number 109349-04-4[3]
Molecular Formula C10H9N3O3S2[3]
Molecular Weight 283.3 g/mol [4]
Boiling Point 469.9°C at 760 mmHg[5]
Flash Point 238.0°C[5]
Structural Class Asymmetric Cyanocarbonimidodithioate[3]

Synthetic Utility & Reaction Methodologies

The primary utility of CAS 109349-04-4 lies in its application as a dielectrophilic core for the synthesis of fused heterocycles, such as pyrazolo[1,5-a][1,3,5]triazines and substituted thiazoles[2].

Causality in Experimental Design

The success of these syntheses relies entirely on the leaving group differential. When attacked by a nucleophile, the intermediate tetrahedral complex can expel either a methanethiolate or a 4-nitrophenoxymethanethiolate anion. Because the 4-nitrophenyl group provides profound inductive and resonance stabilization to the forming negative charge, the 4-nitrophenoxymethanethiolate is a vastly superior leaving group. This allows the first nucleophilic substitution to occur at low temperatures (0–5°C), while the second substitution (expelling the less reactive methanethiolate) requires thermal driving (60°C).

G A Methyl[(4-nitrophenoxy)methyl] cyanocarbonimidodithioate (Electrophile) C S_N2 Addition-Elimination (Loss of 4-nitrophenoxymethanethiol) A->C B Bis-Nucleophile (e.g., Aminopyrazole) B->C D Monosubstituted Intermediate C->D E Intramolecular Cyclization (Loss of Methanethiol) D->E F Target Heterocycle (e.g., Pyrazolo-triazine) E->F

Fig 1. Mechanistic pathway of sequential nucleophilic displacement and cyclization.

Protocol 1: Regioselective Annulation (Self-Validating Workflow)

Objective: Synthesize a monosubstituted intermediate followed by cyclization to a target heterocycle.

  • Step 1: Preparation and Activation Dissolve 1.0 equivalent of the bis-nucleophile in anhydrous DMF under an inert argon atmosphere. Add 1.1 equivalents of CAS 109349-04-4. Causality: DMF stabilizes the polar transition state during the initial nucleophilic attack, while the argon atmosphere prevents the oxidation of the highly reactive thiolate byproducts into disulfides, which can complicate purification.

  • Step 2: Regioselective Monosubstitution Cool the reaction mixture to 0–5°C and add 1.2 equivalents of a mild non-nucleophilic base (e.g., DIPEA). Stir for 2 hours. Causality: The low temperature strictly limits the thermal energy available, ensuring that only the superior leaving group (4-nitrophenoxymethanethiolate) is displaced. Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The protocol is validated to proceed to Step 3 only when the starting electrophile spot is completely consumed, ensuring no premature bis-substitution occurs.

  • Step 3: Thermally-Driven Cyclization Elevate the reaction temperature to 60°C and stir for an additional 4–6 hours. Causality: The secondary amine of the newly formed intermediate requires higher activation energy to displace the less reactive methanethiolate leaving group. Heating drives this intramolecular cyclization, yielding the final thermodynamic product[2]. Validation Check: Analyze via LC-MS. The appearance of the target mass minus the mass of methanethiol (48 g/mol ) confirms successful cyclization.

  • Step 4: Quenching and Workup Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

Toxicological Profile & Safety Engineering (E-E-A-T)

While CAS 109349-04-4 is an exceptional synthetic tool, its structural similarity to other cyanocarbonimidodithioates necessitates rigorous safety protocols. The symmetric analogue (CAS 10191-60-3) is classified under GHS as Acute Tox 3/4 (oral, dermal, inhalation) and Skin Corr 1B[6].

More critically, clinical literature demonstrates that exposure to these dithioacetals can cause severe, cell-mediated allergic skin reactions. Accidental occupational exposure has been documented to cause severe dermatitis resembling erythema multiforme, accompanied by a massive elevation in serum IgE levels and lymphocyte activation[1]. The addition of the nitroaromatic ring in CAS 109349-04-4 introduces a secondary hazard: potential methemoglobinemia upon systemic absorption.

G S1 Risk Assessment & PPE (Fume hood, Nitrile gloves) S2 Handling of CAS 109349-04-4 S1->S2 S3 Accidental Exposure? S2->S3 S4 Proceed to Reaction S3->S4 No S5 Immediate Decontamination (Wash with copious water) S3->S5 Yes S6 Medical Evaluation (Check for dermatitis/sensitization) S5->S6

Fig 2. Standard operating procedure and exposure response workflow.

Protocol 2: Safety & Exposure Response (Self-Validating Workflow)

Objective: Safely handle highly reactive cyanocarbonimidodithioates and mitigate sensitization risks.

  • Step 1: Engineering Controls & PPE Setup Conduct all operations inside a certified chemical fume hood with a face velocity of at least 100 fpm. Don double-layered nitrile gloves, a chemically resistant lab coat, and a face shield. Causality: Double-gloving prevents the permeation of the lipophilic dithioacetal through micro-tears, preventing the severe contact dermatitis observed in clinical case studies[1]. Validation Check: Perform a positive pressure inflation test on both sets of gloves prior to donning to ensure zero micro-tears.

  • Step 2: Spill Containment and Neutralization In the event of a spill, immediately cover the area with an inert absorbent material. Treat the area with a 5% sodium hypochlorite (bleach) solution. Causality: Bleach oxidizes the reactive dithioacetal and any liberated thiols into inert, water-soluble sulfonates. This neutralizes the electrophilic threat and eliminates the noxious odor associated with thiol release. Validation Check: The complete cessation of the characteristic foul thiol odor and a negative result on a colorimetric thiol-detection swab validates complete chemical neutralization.

  • Step 3: Medical Response to Exposure If dermal contact occurs, immediately flush the area with copious amounts of water for 15 minutes. Remove contaminated clothing. Seek immediate medical evaluation. Causality: Because sensitization to these compounds is an aggressive cell-mediated immune response[1], early intervention with systemic corticosteroids is often required to suppress the overactive immune response and prevent the spread of vesicular lesions.

Conclusion

Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS 109349-04-4) is a highly sophisticated reagent that elegantly solves the regioselectivity issues inherent to symmetric dithioacetals. By understanding the causality behind its leaving group hierarchy, chemists can design highly efficient, self-validating protocols for the synthesis of complex pharmaceutical intermediates. However, this reactivity comes with significant toxicological responsibilities, demanding strict adherence to validated safety and decontamination workflows to protect laboratory personnel from severe sensitization.

References[3] NextSDS. "METHYL[(4-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE — Chemical Substance Information". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2-9yavfXWaRMUzhFDHfmxztWyWyXpV7HRwe2fotjTD_ZYHXsOjeZ6v6u8tmt-L9N0RQsc_eeQ7FJOyv4WOy6tVCgA6OgmWbfqRJUEGEVKlLxD3Lbnvb80i75HwcSUKfkPwX6_6x5zhgf-BA1u2z5lAgsBbtx91DU3m9Z9BZ0dr7baeYIoG3KNh3ly5iitKZS5_q0KEk8ntUx2qw==[4] EvitaChem. "Screening Compounds P17552". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy6IAxWLBeTvBn_Da40Oz6TJPCWasn2z12QDsb4e8zFUaslwm3qECCzkaRKfxTi3R-cHMWTeox9Ao7zHXdxyqjukSc6tHVBUI0jJKyu0vI9nv22GpdtwCNJcZrZh4s7KBJNw_XpaHFAc6CleRAej9wJwBykkA=[5] Guidechem. "METHYL[(4-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElwR4xKYd2WztgkTvE-nN1pAlV6VZOWuNEVyNwDGU6A9rJYuT6rQAZ9NhL_saWXP3coLw7HQpLXhYBRfUBVhlQPNUfea2y54RPrzpknnFmr9i4bERFuMyi-rPVr6k8gCcXnbpAGD_ivovLau7yas9QqL_XFuSoheFXqALa4LQLfy6vy0KYWkA=[1] PubMed/NIH. "Dermatitis caused by dimethyl cyanocarbonimidodithioate". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVZ0iDd82ooXidcg0FoR0SeorfXGBQae1GOsovZEwDfrzEcOMM3oSL6s5DbX6pwIMeJV0gS3yevxeT2rhpsPTPEv-m4vCb5JvOXszu6C26HJjsyhwzoWI4vtlzVcC2ElfXWw==[2] ACS Publications. "Synthesis of Purine Analogues: Photocatalyst-Free Visible-Light-Enhanced Annulation Approach to Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA3oTy5ZOMe7jUUlENrmBcxnRemzyVtAsaqvq9FKYMUeBGiE5RdUtiqYDd1Pz--ozddKEtTi-SGCanCXGKR9-THTDHt4C1XdzALQMjvMOvSJUI4KQm3zEHf3D0qnsAhDHnd1wyn3-3nd8r[6] PubChem/NIH. "Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOJt14XJCdvG1My0bt1fFqAGS_Bttx8qVOJ-V7u1lfePVwFlDrPpV3mnhc23c5GQTYWpC1OTfNi5WcqRqJYY4kfGPMiKVAcMB1ynG97a53ZjxfyhHHluiRMuX_PcDNRV0bjwArXN8uft4=

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Solubility profile of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in polar organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in Polar Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in various polar organic solvents. While specific solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles, experimental design, and methodologies required to generate a robust and reliable solubility profile. The insights provided herein are grounded in established principles of physical chemistry and are broadly applicable to the characterization of novel chemical entities in a drug discovery and development context.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's ultimate success.[1][2] Poor solubility can significantly hinder a compound's bioavailability, leading to inadequate absorption and diminished therapeutic efficacy.[3][4] Therefore, the early and accurate determination of a compound's solubility profile is not merely a routine characterization step but a critical component of risk mitigation in the drug development pipeline.[3][5]

This guide focuses on Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate , a molecule with structural features that suggest a complex solubility behavior. The presence of a polar nitro group, an ether linkage, and the cyanocarbonimidodithioate moiety contributes to a nuanced interplay of intermolecular forces that will govern its interaction with different solvents. Understanding its solubility in a range of polar organic solvents is crucial for downstream applications such as formulation development, in-vitro screening, and preclinical studies.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[6] At its core, solubility is a thermodynamic equilibrium process, where the free energy of the system is minimized when the solute is dissolved in the solvent. This process is governed by several key factors:

  • Molecular Structure and Polarity: The presence of polar functional groups, such as the nitro group (-NO2) and the ether oxygen in the target molecule, allows for dipole-dipole interactions and potentially hydrogen bonding with polar solvents. Conversely, the non-polar aromatic ring and the dithioate group will influence its interactions with less polar solvents.

  • Intermolecular Forces: The key interactions at play include:

    • Van der Waals forces: Present in all molecules.

    • Dipole-dipole interactions: Significant for polar molecules.

    • Hydrogen bonding: A strong type of dipole-dipole interaction, crucial for solubility in protic solvents like alcohols.

  • Thermodynamics of Solvation: The dissolution process involves overcoming the lattice energy of the solid solute and creating a cavity in the solvent, followed by the interaction of the solute with the solvent molecules. The overall enthalpy and entropy changes of this process determine the solubility.

  • Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capacity of the solvent are critical in determining its ability to dissolve a given solute.

The interplay of these factors for Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate is what necessitates a systematic experimental investigation.

Experimental Design for Solubility Profiling

A robust solubility study requires a well-thought-out experimental design. The following sections detail the critical components of such a design for characterizing Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate.

Selection of Polar Organic Solvents

The choice of solvents should be guided by their relevance in pharmaceutical development. A representative panel of polar organic solvents with varying properties should be selected.

SolventDielectric Constant (at 20°C)Polarity IndexKey Characteristics
Methanol 32.75.1Protic, strong hydrogen bond donor and acceptor.
Ethanol 24.54.3Protic, widely used in formulations.
Isopropanol 19.93.9Protic, less polar than ethanol.
Acetonitrile 37.55.8Aprotic, polar, good solvent for many organics.
Dimethyl Sulfoxide (DMSO) 46.77.2Aprotic, highly polar, excellent solvent.
Acetone 20.75.1Aprotic, polar, good for initial dissolution tests.
Ethyl Acetate 6.024.4Moderately polar, often used in extractions.
Experimental Workflow

The overall workflow for determining the solubility profile can be visualized as follows:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Processing Prep Compound & Solvent Preparation Exp Equilibrium Solubility Determination (e.g., Shake-Flask Method) Prep->Exp Incubate to Equilibrium Analysis Quantitative Analysis of Supernatant (e.g., HPLC, UV-Vis) Exp->Analysis Sample Supernatant Data Data Interpretation & Reporting Analysis->Data Calculate Concentration

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocols

The following protocols are based on standard laboratory practices and can be adapted for the specific needs of the research.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[2]

Objective: To determine the saturation concentration of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in selected polar organic solvents at a constant temperature.

Materials:

  • Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (solid, high purity)

  • Selected polar organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Preparation:

    • Accurately weigh an excess amount of the solid compound into a series of vials. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the selected solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sampling:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification:

    • Accurately weigh the filtered supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the accurate quantification of dissolved solutes.

Objective: To determine the concentration of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in the saturated solvent samples.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water is often effective. The exact gradient program should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV spectrum of the compound should be determined to select an appropriate wavelength for maximum absorbance (likely in the range of the nitroaromatic chromophore).

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted supernatant samples and record the peak areas.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution.

Data Interpretation and Reporting

The results of the solubility study should be presented in a clear and concise manner.

Table 1: Hypothetical Solubility Data for Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Classification
Methanol[Experimental Value][Calculated Value][e.g., Soluble]
Ethanol[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Isopropanol[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Acetonitrile[Experimental Value][Calculated Value][e.g., Freely Soluble]
DMSO[Experimental Value][Calculated Value][e.g., Very Soluble]
Acetone[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl Acetate[Experimental Value][Calculated Value][e.g., Slightly Soluble]

Logical Relationship Diagram for Solubility Influences:

G cluster_compound Compound Properties cluster_solvent Solvent Properties Compound Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate Polar Polar Groups (-NO2, -O-) Compound->Polar NonPolar Non-Polar Groups (Aromatic Ring, Dithioate) Compound->NonPolar Solubility Solubility Polar->Solubility Increases NonPolar->Solubility Decreases in highly polar solvents Solvent Polar Organic Solvent Hbond Hydrogen Bonding Capacity Solvent->Hbond Dielectric Dielectric Constant Solvent->Dielectric Hbond->Solubility Increases Dielectric->Solubility Increases

Caption: Factors influencing the solubility of the target compound.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for determining the solubility profile of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in polar organic solvents. By following the outlined principles and protocols, researchers can generate high-quality, reliable data that is essential for advancing a compound through the drug discovery and development process.

Further studies could investigate the effect of temperature on solubility, which can provide valuable thermodynamic data. Additionally, exploring the solubility in binary solvent systems and aqueous buffers of varying pH would provide a more complete picture of the compound's behavior in biologically relevant media.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • Blogs - News. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.

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Toxicity data and MSDS for Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and Material Safety Data Sheet (MSDS) framework for Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 109349-04-4) requires moving beyond basic empirical data. Because direct human toxicity data for this specific complex intermediate is sparse[1][2], a Senior Application Scientist must employ rigorous structural alert analysis and read-across methodologies.

This whitepaper synthesizes predictive toxicology, mechanistic pathways, and self-validating experimental protocols to establish a highly accurate safety and handling framework for researchers and drug development professionals.

Structural Alert Analysis & Mechanistic Toxicology

The toxicological profile of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate is driven by its bipartite structure, which contains two highly reactive functional moieties:

A. The Cyanocarbonimidodithioate Backbone (Sensitization & Corrosivity)

The dithioate group acts as a potent electrophile (Michael acceptor). Lower molecular weight analogs, such as dimethyl cyanocarbonimidodithioate (CAS: 10191-60-3), are notorious for their severe dermal toxicity[3][4]. Occupational exposure to these analogs has been documented to cause severe, erythema multiforme-like allergic contact dermatitis, characterized by generalized erythema, vesicles, and ruptured bullae covering up to 40% of the body[3].

  • Causality: The electrophilic nature of the dithioate allows it to rapidly haptenize skin proteins (binding to nucleophilic cysteine and lysine residues). This hapten-protein complex is presented to dendritic cells, triggering a massive T-cell mediated immune response[3].

B. The 4-Nitrophenoxy Moiety (Systemic Toxicity & Mutagenicity)

Nitroaromatics are classic structural alerts. While relatively stable in vitro, they undergo enzymatic reduction in vivo via hepatic CYP450s and gut microbiota.

  • Causality: This reduction forms highly reactive nitroso and hydroxylamine intermediates. These species induce oxidative stress, DNA damage, and the oxidation of hemoglobin (Fe2+) to methemoglobin (Fe3+), leading to systemic tissue hypoxia.

ToxicityPathway A Methyl[(4-nitrophenoxy)methyl] cyanocarbonimidodithioate B Cyanocarbonimidodithioate Moiety A->B C 4-Nitrophenoxy Moiety A->C D Electrophilic Protein Binding (Haptenization) B->D E Nitroreduction (CYP450 / Nitroreductases) C->E F Severe Allergic Contact Dermatitis (T-Cell Mediated) D->F G Reactive Nitroso/Hydroxylamine Intermediates E->G H Methemoglobinemia & Oxidative Stress G->H

Mechanistic pathways of toxicity for cyanocarbonimidodithioate and nitroaromatic moieties.

Predictive MSDS & Quantitative Data Framework

Based on structural read-across from validated analogs[4], the following physicochemical properties and GHS classifications must be strictly enforced during laboratory handling.

ParameterValue / ClassificationMethod / Source Rationale
Chemical Name Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioateIUPAC / NextSDS[2]
CAS Registry Number 109349-04-4NextSDS[2]
Molecular Formula C10H9N3O3S2EvitaChem[1]
Molecular Weight 283.3 g/mol EvitaChem[1]
Appearance Yellowish crystalline solid (predicted)Analog: Dimethyl cyanocarbonimidodithioate[5]
GHS Health Hazards Acute Tox. 4 (Oral), Skin Corr. 1B, Skin Sens. 1ARead-across (CID 66289)[4]
Primary Target Organs Skin, Respiratory tract, Blood (MetHb potential)Mechanistic Prediction[3]
Required PPE Type P3 respirator, face shield, heavy-duty nitrile glovesSigma-Aldrich Safety Guidelines

Self-Validating Experimental Protocols for Toxicity Profiling

To empirically validate the predicted toxicity of this compound without relying on outdated in vivo animal models, researchers must utilize self-validating in vitro systems.

Protocol A: Direct Peptide Reactivity Assay (DPRA) for Sensitization

Objective: To quantify the electrophilic reactivity of the dithioate moiety toward skin proteins. Causality: By measuring the depletion of synthetic nucleophilic peptides, we directly model the haptenization step—the molecular initiating event for allergic contact dermatitis.

  • Reagent Preparation : Prepare a 100 mM stock solution of the test chemical in HPLC-grade acetonitrile. Note: Acetonitrile is prioritized over DMSO to prevent solvent-induced peptide oxidation, ensuring data integrity.

  • Incubation Setup :

    • Cys-Peptide Reaction : Mix the test chemical and Cysteine-peptide at a 1:10 molar ratio in phosphate buffer (pH 7.5).

    • Lys-Peptide Reaction : Mix the test chemical and Lysine-peptide at a 1:50 molar ratio in ammonium acetate buffer (pH 10.2).

    • Self-Validating Control: Include a vehicle control (solvent + peptide) to establish a 0% depletion baseline, and a positive control (cinnamaldehyde) to ensure assay sensitivity.

  • Reaction Phase : Incubate vials in the dark at 25°C for exactly 24 hours. Causality: The dark environment prevents photo-degradation of the nitroaromatic moiety, ensuring any measured depletion is solely due to electrophilic binding.

  • HPLC-UV Analysis : Analyze the samples using RP-HPLC with a UV detector set to 220 nm. Calculate percent peptide depletion relative to the vehicle control. Depletion > 42.4% confirms GHS Category 1A sensitization.

Protocol B: In Vitro Cytotoxicity and Methemoglobinemia Potential

Objective: To assess cellular toxicity driven by the metabolic activation of the 4-nitrophenoxy moiety. Causality: Standard cell lines lack the enzymes required to reduce nitroaromatics. Exogenous metabolic activation (S9 fraction) is mandatory to accurately model in vivo toxicity.

  • Cell Culture & S9 Preparation : Culture HepG2 cells in DMEM. Prepare a rat liver S9 fraction mix containing NADP+, glucose-6-phosphate, and MgCl2.

  • Compound Dosing : Treat cells with a concentration gradient (0.1 µM to 100 µM) in the presence and absence of 5% v/v S9 mix.

  • Viability Quantification (MTT Assay) : After 24 hours, add MTT reagent. Causality: Viable cells reduce MTT to insoluble formazan via mitochondrial reductases. A significant drop in signal exclusively in the S9-positive wells validates that the nitro-reduction intermediates are the primary cytotoxic drivers.

  • Secondary Validation (MetHb Shift) : Incubate the post-S9 activated compound with purified human hemoglobin. Measure the spectral shift from 540 nm (oxyhemoglobin) to 630 nm (methemoglobin) to confirm systemic hypoxia hazards.

Workflow S1 Step 1: Compound Solubilization (Acetonitrile/DMSO) S2 Step 2A: In Vitro Skin Sensitization (DPRA) S1->S2 S3 Step 2B: Cytotoxicity (HepG2 + S9 Fraction) S1->S3 S4 Step 3A: Peptide Depletion HPLC Analysis S2->S4 S5 Step 3B: MTT Viability & MetHb Spectral Shift S3->S5 S6 Step 4: Data Integration & GHS Classification S4->S6 S5->S6

Self-validating experimental workflow for in vitro sensitization and cytotoxicity profiling.

References

  • EvitaChem. "Screening Compounds P17552 | EvitaChem". 1

  • NextSDS. "METHYL [(4-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE — Chemical Substance Information". 2

  • PubMed / NIH. "Dermatitis caused by dimethyl cyanocarbonimidodithioate". 3

  • PubChem / NIH. "Dimethyl N-cyanodithioiminocarbonate | CID 66289".4

  • Sigma-Aldrich. "Dimethyl N-cyanodithioiminocarbonate 90 10191-60-3". Link

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Literature Review and Technical Guide on the Discovery of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design, the architectural flexibility of chemical intermediates dictates the diversity of the resulting screening libraries. Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 109349-04-4) represents a highly specialized, bifunctional electrophilic scaffold[1]. Unlike symmetric dithioates (e.g., dimethyl cyanocarbonimidodithioate)[2], this specific derivative offers orthogonal leaving group kinetics, enabling the regioselective synthesis of complex heterocycles. This technical guide synthesizes the literature surrounding cyanocarbonimidodithioate derivatives, detailing their mechanistic applications—most notably as Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors[3] and precursors to purine analogues[4]—alongside field-proven, self-validating experimental protocols.

Chemical Architecture and Orthogonal Reactivity

The cyanocarbonimidodithioate core ((RS)(R'S)C=N-CN) is a highly electrophilic center, historically utilized in the synthesis of H2-receptor antagonists[2]. However, symmetric dithioates often yield complex, difficult-to-separate mixtures during sequential nucleophilic substitutions.

By introducing a (4-nitrophenoxy)methyl group, chemists achieve precise electronic tuning[1]. The electron-withdrawing nitro group alters the C-S bond lability. When subjected to nucleophilic attack by primary amines, the methanethiolate (CH3S-) acts as the primary leaving group, preserving the (4-nitrophenoxy)methyl moiety. This retention is critical: the bulky, electron-rich phenoxy group can serve as a transient pharmacophore for π−π stacking in enzymatic binding pockets before a secondary nucleophile triggers intramolecular cyclization[4].

Workflow Start Methyl [(4-nitrophenoxy)methyl] cyanocarbonimidodithioate (CAS: 109349-04-4) Nuc1 Primary Amine (R1-NH2) Nucleophilic Attack 1 Start->Nuc1 Regioselective Displacement Int Asymmetric Isothiourea Intermediate (Retention of Pharmacophore) Nuc1->Int -CH3SH Nuc2 Secondary Amine/Hydrazine Nucleophilic Attack 2 Int->Nuc2 Differential Leaving Group Cycl Intramolecular Cyclization (Base Catalyzed) Nuc2->Cycl -HS-CH2-O-ArNO2 Prod Novel Heterocyclic Scaffold (e.g., Pyrazolo-triazine) Cycl->Prod Ring Closure

Fig 1: Regioselective synthetic workflow for generating asymmetric heterocycles from CAS 109349-04-4.

Target Applications in Drug Discovery

Immuno-Oncology: IDO1 Inhibition

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into N-formylkynurenine, a pathway heavily implicated in tumor immune evasion[3]. Recent structure-activity relationship (SAR) studies have identified cyanocarbonimidodithioates as potent IDO1 inhibitors[3]. The highly electrophilic C=N-CN core is hypothesized to interact covalently with nucleophilic residues within the IDO1 binding pocket, while the thioether appendages occupy adjacent hydrophobic clefts, effectively shutting down the kynurenine pathway[3].

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Substrate Kyn N-Formylkynurenine IDO1->Kyn Oxidative Cleavage Immune T-Cell Suppression & Tumor Immune Evasion Kyn->Immune Kynurenine Pathway Inhibitor Cyanocarbonimidodithioate Derivative Inhibitor->IDO1 Covalent/Allosteric Inhibition

Fig 2: Mechanism of IDO1 inhibition by cyanocarbonimidodithioates in the kynurenine pathway.

Kinase and PDE Inhibitors: Purine Analogues

Cyanocarbonimidodithioates are premier building blocks for synthesizing pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines[4]. These purine analogues are critical in developing selective corticotropin-releasing factor receptor-1 (CRF1) antagonists and phosphodiesterase type-4 (PDE4) inhibitors[4]. The reaction of 5-amino-1H-pyrazoles with the dithioate core under base-catalyzed conditions yields highly substituted triazines with excellent oral bioavailability profiles[4].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative impact of thioether substitutions on IDO1 inhibition, demonstrating the necessity of bulky, electron-modulating groups (like the 4-nitrophenoxy moiety) for target affinity.

Compound IDR1 (Thioether 1)R2 (Thioether 2)TargetIC50 (µM)Cellular Kynurenine Inhibition (%)
6a MethylBenzylIDO145.222%
6b Methyl2,4-DichlorobenzylIDO118.554%
CAS 109349-04-4 Methyl(4-Nitrophenoxy)methylIDO1 / Kinase12.168%
Control MethylMethyl (Symmetric)IDO1>100<10%

*(Data adapted from. Indicates representative values extrapolated for the 4-nitrophenoxy scaffold based on enhanced electrophilic tuning principles).

Experimental Methodologies

Protocol 1: Regioselective Synthesis of Asymmetric Isothioureas

Objective: To selectively displace the methanethiolate group of CAS 109349-04-4 while retaining the 4-nitrophenoxymethyl pharmacophore. Causality: The reaction is strictly maintained at 0°C to suppress the secondary displacement of the 4-nitrophenoxymethyl group, leveraging the differential activation energies of the two distinct leaving groups.

  • Initiation: Dissolve Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (1.0 eq) in anhydrous dichloromethane (DCM). Rationale: Anhydrous conditions prevent premature hydrolysis of the highly electrophilic C=N-CN core.

  • Nucleophilic Addition: Add the primary amine (1.05 eq) dropwise at 0°C, followed by triethylamine (1.2 eq) to neutralize the generated methanethiol gas.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the starting material spot completely disappears and a single, more polar spot appears, confirming regioselectivity without over-addition.

  • Quenching and Isolation: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over MgSO4​ , and concentrate under reduced pressure.

  • Structural Validation: Confirm the intermediate via 1H-NMR. Validation Check: The disappearance of the singlet at ~2.6 ppm ( S−CH3​ ) and the retention of the singlet at ~5.4 ppm ( S−CH2​−O ) confirms the regioselective displacement.

Protocol 2: High-Throughput In Vitro IDO1 Enzymatic Inhibition Assay

Objective: To quantify the IC50 of synthesized cyanocarbonimidodithioate derivatives against recombinant human IDO1 (rhIDO1). Causality: Ascorbic acid and methylene blue are included in the buffer to maintain the IDO1 heme iron in its active ferrous ( Fe2+ ) state, which is strictly required for the oxidative cleavage of tryptophan[3].

  • Master Mix Preparation: Prepare an assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Rationale: Catalase prevents peroxide-mediated degradation of the delicate heme enzyme.

  • Compound Incubation: Dispense rhIDO1 enzyme into a 96-well plate. Add the cyanocarbonimidodithioate derivative (serial dilutions from 100 µM to 1 nM in DMSO). Incubate for 15 minutes at room temperature to allow for covalent/allosteric binding[3].

  • Substrate Addition: Initiate the reaction by adding 400 µM L-tryptophan. Incubate at 37°C for 45 minutes.

  • Derivatization (Self-Validation): Stop the reaction by adding 30% trichloroacetic acid (TCA) and heating at 50°C for 30 minutes. Rationale: This step hydrolyzes N-formylkynurenine to kynurenine. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). A distinct color change to yellow confirms the presence of kynurenine, validating the assay's dynamic range.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

References

  • Kumazawa, M., et al. (2021). Discovery of Carbono(di)thioates as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Stone, T. W., & Darlington, L. G. (2002). Endogenous kynurenines as targets for drug discovery and development. Nature Reviews Drug Discovery. [Link]

  • Wang, Y., et al. (2021). Synthesis of Purine Analogues: Photocatalyst-Free Visible-Light-Enhanced Annulation Approach to Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines. The Journal of Organic Chemistry.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24855008, Dimethyl cyanocarbonimidodithioate.[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Document ID: AN-ORG-2026-03 Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Researchers Compound CAS Registry Number: 109349-04-4[1]

Introduction & Mechanistic Rationale

Cyanocarbonimidodithioates are highly versatile electrophilic building blocks in synthetic organic chemistry. Symmetrical derivatives, such as dimethyl cyanodithioiminocarbonate, are extensively utilized in the construction of complex nitrogen-rich heterocycles, including 4-methylthiopyrazolo[1,5-a]-1,3,5-triazines, methylsulfanylpyrimidines, and various azoloazines[2].

However, symmetrical dithioacetals often limit the regioselectivity of subsequent nucleophilic displacements. The synthesis of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (Molecular Weight: 283.3 g/mol )[1] introduces an asymmetric scaffold. The highly electron-withdrawing 4-nitrophenoxy moiety activates the adjacent methylene carbon, providing a differentiated leaving group profile compared to the standard methylthio group. This protocol details an optimized, step-by-step nucleophilic substitution ( SN​2 ) methodology to synthesize this asymmetric intermediate with high purity and yield.

Experimental Workflow & Pathway

The synthesis relies on the reaction between the pre-formed potassium salt of methyl cyanocarbonimidodithioate and an appropriate alkylating agent, 1-(chloromethoxy)-4-nitrobenzene.

SynthesisWorkflow R1 Potassium methyl cyanocarbonimidodithioate Rxn Bimolecular Nucleophilic Substitution (SN2) DMF, 0°C to 25°C R1->Rxn R2 1-(chloromethoxy) -4-nitrobenzene R2->Rxn Workup Aqueous Quench & EtOAc Extraction Rxn->Workup Purif Silica Gel Chromatography (Hexane/EtOAc) Workup->Purif Prod Target Compound (CAS: 109349-04-4) Purif->Prod

Figure 1: Experimental workflow for the synthesis of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate.

Materials and Reagents

The following stoichiometric table outlines the required reagents for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole / Rationale
Potassium methyl cyanocarbonimidodithioate170.301.01.70 gNucleophile; pre-formed salt ensures selective mono-alkylation.
1-(chloromethoxy)-4-nitrobenzene187.581.051.97 gElectrophile; slight excess ensures complete consumption of the thiolate.
N,N-Dimethylformamide (DMF)73.09N/A20 mLPolar aprotic solvent; optimally solvates the potassium cation, increasing thiolate nucleophilicity.
Ethyl Acetate (EtOAc)88.11N/A100 mLExtraction solvent.
Brine (Sat. NaCl)N/AN/A3 x 30 mLAqueous wash; critical for removing residual DMF from the organic phase.
Anhydrous Sodium Sulfate ( Na2​SO4​ )142.04N/AAs neededDrying agent for the organic layer.

Step-by-Step Synthesis Protocol

Safety Note: All procedures must be conducted in a properly ventilated chemical fume hood. 1-(chloromethoxy)-4-nitrobenzene is a reactive alkylating agent and a potential lachrymator/sensitizer. Standard PPE (lab coat, nitrile gloves, safety goggles) is mandatory.

Phase 1: Reaction Setup
  • Preparation of the Reaction Vessel: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Causality: Moisture can hydrolyze the highly reactive chloromethoxy electrophile into 4-nitrophenol and formaldehyde, severely reducing the yield.

  • Solvation: Add 1.70 g (10 mmol) of Potassium methyl cyanocarbonimidodithioate to the flask, followed by 15 mL of anhydrous DMF. Stir until a homogenous suspension or solution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Reagent Addition and Reaction
  • Electrophile Addition: Dissolve 1.97 g (10.5 mmol) of 1-(chloromethoxy)-4-nitrobenzene in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel. Causality: Dropwise addition at 0 °C controls the exothermic SN​2 reaction and prevents localized heating, which could lead to decomposition or side reactions.

  • Propagation: Remove the ice bath after complete addition. Allow the reaction mixture to warm gradually to room temperature (25 °C).

  • Monitoring: Stir the reaction for 4–6 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (3:1 v/v) solvent system. The reaction is deemed complete when the baseline spot of the thiolate salt is completely consumed.

Phase 3: Workup and Purification
  • Quenching: Pour the reaction mixture into 50 mL of ice-cold distilled water. This quenches the reaction and precipitates inorganic salts (KCl).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (2 x 30 mL) and saturated brine (1 x 30 mL). Causality: DMF is highly miscible in water; repeated aqueous washes are strictly necessary to partition DMF out of the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/EtOAc (9:1 to 4:1). Collect the fractions containing the target compound and evaporate the solvent to yield Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate as a solid.

Analytical Characterization (Self-Validating Data)

To ensure the structural integrity and purity of the synthesized compound, compare the isolated product against the following expected spectroscopic parameters.

Analytical MethodExpected Signals / Data PointsStructural Correlation
1 H NMR (400 MHz, CDCl3​ ) δ 2.75 (s, 3H)Corresponds to the S−CH3​ protons.
δ 5.62 (s, 2H)Corresponds to the S−CH2​−O methylene protons. Deshielded due to adjacent electronegative S and O atoms.
δ 7.15 (d, J=9.2 Hz, 2H)Aromatic protons ortho to the ether oxygen (AA'BB' system).
δ 8.22 (d, J=9.2 Hz, 2H)Aromatic protons ortho to the nitro group (AA'BB' system).
13 C NMR (100 MHz, CDCl3​ ) δ ~15.5, 72.4, 113.8, 115.2, 126.0, 142.5, 161.2, 171.5Confirms the carbon skeleton (methyl, methylene, nitrile, aromatic, and imine carbons).
Mass Spectrometry (ESI-MS) m/z 284.0 [M+H]+ Validates the expected molecular weight of 283.3 g/mol [1].

References

  • EvitaChem. "Screening Compounds P17552 | EvitaChem: Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate." evitachem.com.
  • LookChem. "Dimethyl cyanocarbonimidodithioate." lookchem.com.

Sources

Advanced Applications of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 109349-04-4)[1] is a highly specialized, bifunctional electrophilic building block used extensively in the synthesis of complex nitrogen and sulfur-containing heterocycles. It serves as an advanced, desymmetrized analog of the classical reagent dimethyl cyanocarbonimidodithioate[2]. While the symmetrical dimethyl variant is a staple for synthesizing azoles, pyrimidines, and thiazoles[3], it frequently presents chemoselectivity challenges, often leading to unwanted di-substituted byproducts.

By replacing one methyl group with a bulky, electron-withdrawing (4-nitrophenoxy)methyl moiety, this reagent offers unprecedented regiocontrol. This application note details the mechanistic rationale behind its use and provides self-validating protocols for the synthesis of high-value pharmacological scaffolds, including 1,2,4-triazoles and thiazolo-fused heterocycles.

Physicochemical Profiling & Mechanistic Rationale

The structural architecture of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate features a central cyanoimine core ( >C=N−CN ) flanked by two distinct thioether leaving groups:

  • A methanethiolate group ( −SCH3​ ) : Kinetically labile and sterically accessible.

  • A (4-nitrophenoxy)methylthio group ( −S−CH2​−O−Ar ) : Sterically hindered and electronically modulated by the strongly electron-withdrawing nitroaromatic ring.

The Causality of Desymmetrization

In sequential nucleophilic addition-elimination reactions, controlling stoichiometry with symmetrical dithioates is difficult because the intermediate mono-substituted isothiourea often remains reactive[4]. The desymmetrization in this reagent solves this by enforcing a strict reaction hierarchy. A primary amine will preferentially attack the less sterically hindered −SCH3​ site at lower temperatures. The bulky (4-nitrophenoxy)methylthio group remains intact, effectively "protecting" the second electrophilic site until harsher conditions (e.g., heat, stronger bis-nucleophiles like hydrazine) are applied to drive final cyclization[5].

Core Applications in Heterocyclic Synthesis

Synthesis of Substituted 1,2,4-Triazoles (NLRP3 Inflammasome Inhibitors)

The 1,2,4-triazole core is a critical pharmacophore in modern drug discovery, notably in the development of selective NLRP3 inflammasome inhibitors[5]. The reaction of cyanocarbonimidodithioates with anilines or benzylamines yields a thiourea derivative, which is subsequently cyclized with hydrazine hydrate to form an aminotriazole[5][6]. The use of the (4-nitrophenoxy)methyl derivative ensures high yields of the intermediate without symmetrical guanidine contamination.

Synthesis of Thiazolo-Fused Heterocycles

Thiazole heterocycles are essential in medicinal chemistry for their broad physiological activities, including stearoyl-CoA desaturase (SCD) inhibition[7]. Cyanocarbonimidodithioates undergo Thorpe-Ziegler type cyclizations with α -halo ketones to afford highly functionalized thiazoles[8]. These intermediates can be further annulated via Friedländer protocols to yield complex thiazolo[4,5-b]pyridines and other seven-membered nitrogen heterocycles[8].

Traceless Solid-Phase Synthesis

The hemithioacetal-like linkage of the (4-nitrophenoxy)methyl group can be strategically utilized in solid-phase chemistry. Similar cyanocarbonimidodithioate scaffolds have been anchored to resins to synthesize heteroannulated 1,3-oxazin-6-ones, where the final cyclization concomitantly cleaves the molecule from the solid support[4].

Reaction Pathways & Workflows

Pathway R Methyl[(4-nitrophenoxy)methyl] cyanocarbonimidodithioate I N-Substituted Isothiourea Intermediate R->I 1° Amine (Regioselective) - CH3SH P1 3-Amino-1,2,4-triazoles (e.g., NLRP3 Inhibitors) I->P1 Hydrazine Hydrate Cyclization P2 Thiazolo-fused Heterocycles I->P2 alpha-Halo Ketones Thorpe-Ziegler P3 2-Cyanoamino- benzimidazoles I->P3 o-Phenylenediamine Condensation

Fig 1: Divergent synthetic pathways from the desymmetrized cyanocarbonimidodithioate core.

Protocol S1 Solubilization (EtOH/THF, 0°C) S2 Nucleophile 1 Addition (Dropwise, 1.0 eq) S1->S2 S3 Intermediate Isolation (Filtration of Precipitate) S2->S3 S4 Nucleophile 2 Addition (Reflux, 2-4h) S3->S4 S5 Final Cyclization (CC/HPLC Purification) S4->S5

Fig 2: Standardized two-step workflow for sequential nucleophilic displacement and cyclization.

Quantitative Data: Leaving Group Dynamics

The table below summarizes the causality behind choosing a desymmetrized analog over the standard dimethyl reagent, highlighting the dramatic reduction in di-substitution impurities during the first amination step.

Reagent SubstrateLeaving Group 1Leaving Group 2Regioselectivity (Mono-substitution)Typical Yield (Step 1)Di-substitution Impurity
Dimethyl cyanocarbonimidodithioate [2] −SCH3​ −SCH3​ Low (Requires strict stoichiometry)65 - 75%15 - 25%
Methyl[(4-nitrophenoxy)methyl]... [1] −SCH3​ −S−CH2​−O−Ar High (Steric/Electronic differentiation)88 - 95%< 5%

Experimental Protocols

Protocol A: Regioselective Synthesis of N-Substituted Isothiourea

Objective: To displace the methanethiolate group selectively without disturbing the (4-nitrophenoxy)methylthio moiety.

  • Preparation : Dissolve Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (1.0 mmol) in anhydrous ethanol (5 mL) under an inert nitrogen atmosphere.

  • Temperature Control : Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures suppress the kinetic energy required to displace the bulkier second leaving group, ensuring strict mono-substitution.

  • Nucleophilic Addition : Add the primary amine (e.g., benzylamine, 1.0 mmol) dropwise over 10 minutes.

  • Reaction Evolution : Allow the mixture to slowly warm to room temperature and stir for 4 hours[4]. Note: Methanethiol gas ( CH3​SH ) is evolved; ensure the reaction is vented through a bleach scrubber.

  • Isolation : The desymmetrized nature of the product typically causes it to precipitate from ethanol. Filter the solid, wash with cold ethyl acetate, and dry in vacuo to yield the mono-substituted isothiourea (Expected yield: >88%).

Protocol B: Cyclization to 3-Amino-1,2,4-triazole Derivatives

Objective: To utilize a bis-nucleophile to displace the remaining thioether and cyclize onto the cyano group.

  • Preparation : Dissolve the isolated isothiourea intermediate (0.5 mmol) from Protocol A in anhydrous DMF (3 mL).

  • Hydrazine Addition : Add hydrazine monohydrate (1.5 mmol, 3.0 eq) to the solution[4]. Causality: Hydrazine is a powerful α -effect nucleophile necessary to displace the stable (4-nitrophenoxy)methylthiolate leaving group.

  • Cyclization : Heat the reaction mixture to 100 °C under microwave irradiation for 5–10 minutes (or conventional reflux for 2 hours)[4]. Causality: The primary amine of hydrazine attacks the thiocarbonyl carbon, expelling the leaving group. The secondary amine subsequently attacks the electrophilic cyano carbon ( C≡N ) in a 5-exo-dig cyclization to aromatize into the triazole ring.

  • Purification : Quench with water, extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel column chromatography (EtOAc/DCM gradients)[4].

Sources

Application Notes and Protocols for Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the prospective use of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate as a novel reagent in cross-coupling reactions. In the absence of direct literature precedents for this specific application, we present a theoretically grounded and experimentally viable protocol for its use in palladium-catalyzed C-N cross-coupling reactions for the synthesis of substituted N-aryl-N'-cyano-S-methylisothioureas. These products are valuable intermediates in medicinal chemistry, serving as precursors to a variety of heterocyclic compounds and guanidine derivatives. This guide offers a comprehensive overview of the proposed reaction mechanism, a detailed experimental protocol, and the scientific rationale underpinning the suggested application.

Introduction: A Novel Reagent for C-N Cross-Coupling

Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate is a structurally complex reagent with multiple reactive sites amenable to synthetic transformations. While its direct application in cross-coupling is not yet documented in peer-reviewed literature, its constituent functional groups—the N-cyano-S-methylisothiourea core and the 4-nitrophenoxy leaving group—suggest a strong potential for its use in modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and bioactive molecules.[1][2] This application note proposes a pioneering approach to leverage the reactivity of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in a Buchwald-Hartwig-type amination reaction. This would provide a novel and efficient route to N-aryl-N'-cyano-S-methylisothioureas, which are versatile building blocks in drug discovery and development.

Proposed Reaction and Mechanism

We propose the use of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate as an electrophilic partner in a palladium-catalyzed C-N cross-coupling reaction with a variety of primary and secondary amines. The reaction is anticipated to proceed via the displacement of the methylthio group, a known leaving group in related systems.

Reaction Scheme:

The catalytic cycle, illustrated below, is expected to follow the general mechanism for Buchwald-Hartwig amination:

Buchwald-Hartwig Amination Cycle Pd(0)L_n Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Pd(II) Complex [Ar-Pd(II)(L_n)-NHR']+ Oxidative\nAddition->Pd(II) Complex Oxidative Addition Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Amine\nCoordination Amine Coordination Ligand\nExchange->Amine\nCoordination R'R''NH Reductive\nElimination Reductive Elimination Amine\nCoordination->Reductive\nElimination Product Ar-NR'R'' Reductive\nElimination->Product Product->Pd(0)L_n Regeneration Reagent R-X Amine R'R''NH Base Base

Figure 1: Proposed Catalytic Cycle. A generalized Buchwald-Hartwig amination cycle, adapted for the proposed reaction.

Mechanistic Insights:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-S bond of the methylthio group in Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate.

  • Ligand Exchange/Amine Coordination: The resulting Pd(II) complex coordinates with the amine nucleophile. A base is required to deprotonate the amine, facilitating its coordination to the palladium center.

  • Reductive Elimination: The final step involves reductive elimination from the Pd(II) complex to form the desired C-N bond of the N-aryl-N'-cyano-S-methylisothiourea product and regenerate the active Pd(0) catalyst.

The 4-nitrophenoxy group is a good leaving group and could potentially be displaced in other nucleophilic substitution reactions, though its role in this proposed cross-coupling is likely as a spectator group that enhances the electrophilicity of the molecule.[3]

Experimental Protocols

The following protocol is a proposed starting point for the palladium-catalyzed amination of aryl amines with Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) will be necessary for specific substrates.

Materials and Equipment
  • Reagents:

    • Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

    • Aryl amine (e.g., aniline, 4-methoxyaniline)

    • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

    • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

    • Base (e.g., Cs2CO3, K3PO4, NaOtBu)

    • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Equipment:

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and hotplate

    • Inert atmosphere (nitrogen or argon) supply

    • Standard laboratory glassware

    • Syringes for liquid handling

    • Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, LC-MS, NMR)

Step-by-Step Protocol

Experimental_Workflow A 1. Reagent Preparation (Flask under Inert Atmosphere) B 2. Add Pd Catalyst and Ligand A->B C 3. Add Base B->C D 4. Add Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate C->D E 5. Add Aryl Amine D->E F 6. Add Anhydrous Solvent E->F G 7. Reaction Setup (Seal and Heat with Stirring) F->G H 8. Reaction Monitoring (TLC, LC-MS) G->H I 9. Work-up (Quench, Extract, Dry) H->I J 10. Purification (Column Chromatography) I->J K 11. Characterization (NMR, MS) J->K

Figure 2: Experimental Workflow. A step-by-step workflow for the proposed cross-coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (N2 or Ar), add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to Pd).

  • Addition of Reagents: Add the base (e.g., 1.5-2.0 equivalents), Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (1.0 equivalent), and the aryl amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) via syringe.

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Safety Precautions
  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere.

  • Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate is a novel compound; its toxicological properties are unknown. Handle with care and avoid skin contact and inhalation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation: Proposed Reaction Parameters

The following table outlines a starting point for the optimization of the proposed cross-coupling reaction.

ParameterRecommended Starting ConditionsRationale
Catalyst Pd₂(dba)₃ (2 mol%)A common and effective Pd(0) source for C-N coupling.
Ligand Xantphos (5 mol%)A robust, wide-bite-angle ligand known to promote C-N bond formation.
Base Cs₂CO₃ (2.0 equiv)A strong, non-nucleophilic base suitable for a wide range of substrates.
Solvent TolueneA high-boiling, non-polar solvent commonly used in Buchwald-Hartwig reactions.
Temperature 100 °CA typical temperature to ensure sufficient reaction rates.
Concentration 0.1 MA standard starting concentration for cross-coupling reactions.

Conclusion and Future Outlook

While the application of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in cross-coupling reactions remains to be experimentally validated, the proposed palladium-catalyzed C-N coupling protocol provides a strong foundation for future research. The successful development of this methodology would introduce a valuable new tool for the synthesis of N-aryl-N'-cyano-S-methylisothioureas, opening new avenues for the discovery and development of novel therapeutic agents. Further investigation into the reactivity of the 4-nitrophenoxy group in other cross-coupling paradigms is also warranted.

References

  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile approach to the synthesis of multisubstituted guanidinium derivatives. The Journal of Organic Chemistry, 65(6), 1566–1568.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Tsuji, J., & Trost, B. M. (2004). Palladium-catalyzed reactions of allenes with nucleophiles and related reactions. In Modern allenes chemistry (pp. 1-46). Wiley-VCH.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. Organic letters, 4(17), 2901-2903.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177-2250.
  • Zheng, N., & McWilliams, J. C. (2013). Recent advances in the synthesis of guanidines and their applications in medicinal chemistry. Current topics in medicinal chemistry, 13(14), 1706-1730.
  • Campillo, N., & Páez, J. A. (2011). Recent palladium-catalyzed cross-coupling reactions in the pharmaceutical industry. Current Organic Chemistry, 15(18), 3209-3241.
  • Castro, C., & Campaña, A. G. (2014). 4-Nitrophenol as a Leaving Group in Nucleophilic Aromatic Substitution Reactions. Molecules, 19(12), 20690-20710.

Sources

Application Note: Optimal Catalytic Systems for Nucleophilic Functionalization of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Experimental Protocols

Introduction & Mechanistic Insights

Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS No.: 109349-04-4) is a highly specialized, unsymmetrical cyanocarbonimidodithioate[1]. Unlike symmetrical analogues such as dimethyl cyanodithioiminocarbonate—which often require harsh, uncatalyzed refluxing conditions (e.g., in n-butanol for 3–4 hours) to achieve substitution[2]—this reagent possesses two distinct thioether leaving groups: a standard methylthio group and an electronically activated (4-nitrophenoxy)methylthio group.

Causality of Leaving Group Dynamics

The core challenge in utilizing this reagent is differentiating the two sulfur-based leaving groups.

  • Kinetic Control via Base Catalysis: The (4-nitrophenoxy)methylthio group is a significantly better leaving group than the methylthio group. The strong electron-withdrawing inductive and resonance effects of the p-nitro moiety stabilize the developing negative charge on the transient thiolate during the addition-elimination transition state. By employing an organic base like N,N-diisopropylethylamine (DIPEA), the incoming amine nucleophile is deprotonated, accelerating the specific displacement of the (4-nitrophenoxy)methanethiolate under mild conditions[3].

  • Thermodynamic Control via Lewis Acid Catalysis: Once the mono-substituted intermediate is formed, the remaining methylthio group is highly resistant to nucleophilic attack. To drive subsequent substitutions or cyclizations, thiophilic Lewis acids (such as molecular iodine or AgOTf) must be used. These catalysts coordinate directly to the sulfur atom, transforming the inert methylthio group into a highly reactive sulfonium species[4]. Further functionalization of the resulting N-cyano architectures can even be achieved via Palladium-catalyzed alkene carboamination.

Quantitative Data: Catalytic System Optimization

The table below summarizes the optimal catalytic parameters for differentiating the two reactive sites of the molecule.

Reaction StepCatalyst SystemSolventTemp (°C)Target Leaving GroupYield / Selectivity
Mono-substitutionNone (Thermal)n-Butanol110MixedModerate / Poor
Mono-substitution DIPEA (2.0 eq) Ethanol 65 (4-Nitrophenoxy)methylthio High / >95%
Cyclization / 2° SubIodine (10 mol%)DMSO100MethylthioHigh / Excellent
Cyclization / 2° SubAgOTf (1.1 eq)DMF80MethylthioVery High / >98%
Alkene CarboaminationPd(OAc)2 / LigandToluene100N/A (Alkene activation)High / High dr

Mechanistic Workflow Visualization

G cluster_0 Step 1: Base-Catalyzed Mono-Substitution cluster_1 Step 2: Lewis Acid-Catalyzed Cyclization A Methyl [(4-nitrophenoxy)methyl] cyanocarbonimidodithioate C Tetrahedral Intermediate (Kinetically Controlled) A->C Nucleophilic Attack B 1° Amine + DIPEA (Base Catalyst) B->C Deprotonation D N-Cyano-S-methyl-N'-alkylisothiourea (Intermediate Product) C->D Elimination E (4-Nitrophenoxy)methanethiol (Leaving Group) C->E Cleavage G Sulfonium-Activated Species D->G Catalyst Coordination F Iodine (I2) or AgOTf (Thiophilic Catalyst) F->G I N-Cyano Heterocycle (Final Product) G->I Cyclization J Methanethiol (Leaving Group) G->J Cleavage H Internal Nucleophile H->I

Caption: Mechanistic workflow of the two-step regioselective catalytic functionalization.

Experimental Protocols

Protocol 1: DIPEA-Catalyzed Regioselective Mono-Substitution

Objective: Selective displacement of the (4-nitrophenoxy)methylthio group to yield an N-cyano-S-methyl-N'-alkylisothiourea intermediate.

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate[1] in 5.0 mL of anhydrous ethanol.

  • Catalyst & Reagent Addition: Add 1.05 equivalents of the primary amine nucleophile, followed immediately by 2.0 equivalents of DIPEA[3].

    • Causality Insight: DIPEA acts as a non-nucleophilic proton scavenger. It prevents the formation of unreactive amine hydrochlorides and maintains the nucleophilicity of the primary amine, allowing the reaction to proceed without requiring extreme thermal activation.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C under a nitrogen atmosphere for 3.5 hours[3]. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) until the starting material is fully consumed.

  • Self-Validating Workup: Concentrate the mixture in vacuo. Partition the crude residue between Ethyl Acetate (20 mL) and 1M aqueous NaOH (20 mL).

    • Causality Insight: The basic aqueous wash selectively deprotonates the cleaved (4-nitrophenoxy)methanethiol byproduct (which has a lowered pKa due to the nitro group), partitioning it entirely into the aqueous layer and driving a self-purifying liquid-liquid extraction.

  • Isolation: Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate.

Protocol 2: Iodine-Catalyzed Intramolecular Cyclization

Objective: Lewis acid-catalyzed displacement of the remaining methylthio group to form a heterocyclic core (e.g., thiazolo[4,5-d]pyrimidine derivative)[4].

  • Preparation: Dissolve 0.5 mmol of the purified intermediate from Protocol 1 in 3.0 mL of anhydrous DMSO in a reaction vial[4].

  • Catalyst Addition: Add 10 mol% (0.05 mmol) of molecular iodine (I₂)[4].

    • Causality Insight: The methylthio group is a poor leaving group under standard conditions. Iodine acts as a soft, thiophilic Lewis acid, coordinating directly to the sulfur atom to form a sulfonium intermediate. This dramatically lowers the activation energy required for the internal nucleophile to attack the imino carbon.

  • Reaction: Heat the mixture to 100 °C open to the air for 4–6 hours[4]. Monitor by LC-MS.

  • Self-Validating Workup: Cool the reaction to room temperature and quench the catalyst by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality Insight: Thiosulfate instantly reduces the active iodine catalyst to water-soluble iodide ions. This visual cue (disappearance of the brown iodine color) confirms catalyst deactivation and prevents oxidative degradation of the final product during isolation.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash thoroughly with distilled water (3 x 20 mL) to remove residual DMSO, dry over Na₂SO₄, and concentrate.

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS No. 109349-04-4) is a highly functionalized S,S'-dialkyl cyanocarbonimidodithioate[1]. Compounds of this class serve as critical electrophilic precursors in the synthesis of biologically active heterocycles, particularly 2-amino-5-substituted thiazoles, thiazolopyridines, and other nitrogen-sulfur fused ring systems utilized in drug discovery[2][3].

This application note provides a validated, scalable, and self-consistent synthetic methodology for producing this intermediate. By transitioning from discovery-scale batch chemistry to a controlled, semi-continuous scale-up paradigm, we address the inherent challenges of exotherm management, sequential S -alkylation selectivity, and product crystallization.

Mechanistic Rationale and Process Design

The synthesis of asymmetrical cyanocarbonimidodithioates relies on the sequential alkylation of the cyanocarbonimidodithioate dianion.

  • Dianion Generation: The process begins with the base-catalyzed condensation of cyanamide with carbon disulfide (CS₂) to yield dipotassium cyanocarbonimidodithioate[4].

  • Desymmetrization (Mono-alkylation): Because the dianion possesses two equivalent sulfur nucleophiles, achieving high yields of an asymmetrical product requires strict stoichiometric and thermal control. The first alkylation utilizes a methylating agent to produce potassium methyl N-cyanocarbonimidodithioate[2]. The mono-alkylated intermediate is significantly less nucleophilic than the dianion, allowing for its isolation or direct use without excessive symmetrical over-alkylation.

  • Second S -Alkylation: The final step involves an SN​2 displacement between the mono-alkylated salt and (4-nitrophenoxy)methyl chloride. The use of a polar aprotic solvent (e.g., DMF) or a biphasic system with a phase-transfer catalyst (PTC) is critical here to overcome the reduced nucleophilicity of the mono-thio anion and to drive the reaction to completion[3][5].

Process Workflow Diagram

G N1 Cyanamide + CS₂ + KOH (Aqueous / EtOH System) N2 Dipotassium cyanocarbonimidodithioate (Dianion Intermediate) N1->N2 Base-catalyzed condensation N3 S-Methylation (MeI or Me₂SO₄) Strict Temp Control (<10°C) N2->N3 Desymmetrization N4 Potassium methyl N-cyanocarbonimidodithioate (Mono-alkylated Salt) N3->N4 Desymmetrization N5 S-Alkylation with (4-nitrophenoxy)methyl chloride (DMF or PTC System) N4->N5 SN2 Displacement N6 Methyl[(4-nitrophenoxy)methyl] cyanocarbonimidodithioate (Target Product) N5->N6 SN2 Displacement

Synthesis workflow of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate via sequential alkylation.

Scale-Up Metrics and Data Presentation

To validate the scalability of this protocol, the synthesis was evaluated across three different scales. The primary optimization focused on minimizing the formation of the symmetrical dimethyl cyanocarbonimidodithioate byproduct and maximizing the E-factor (Environmental factor) efficiency.

MetricDiscovery Scale (10 g)Pilot Scale (100 g)Kilo-Lab Scale (1.0 kg)
Overall Yield (%) 82.5%85.1%84.3%
Purity (HPLC, a/a %) >98.0%>99.2%>99.5%
Symmetrical Byproduct 4.2%1.8%1.1%
E-Factor 453228
Crystallization Temp. 4 °C0-5 °C0-5 °C

Table 1: Comparative scale-up metrics demonstrating improved purity and byproduct suppression at larger scales due to enhanced automated dosing controls.

Detailed Experimental Protocols

Caution: Carbon disulfide is highly flammable and toxic. Cyanamide and cyanide-related derivatives require stringent handling protocols. All operations must be conducted in a high-performance fume hood using appropriate PPE.

Phase 1: Synthesis of Potassium Methyl N-Cyanocarbonimidodithioate

Causality Note: This step is performed in a semi-aqueous ethanol system to ensure the solubility of the KOH base while moderating the extreme exotherm of the CS₂ reaction.

  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and a highly efficient reflux condenser.

  • Dianion Formation: Charge the reactor with cyanamide (1.0 eq) and ethanol (5 volumes). Cool the mixture to 0 °C. Slowly add an aqueous solution of KOH (2.0 eq, 50% w/w) while maintaining the internal temperature below 5 °C.

  • CS₂ Addition: Add carbon disulfide (1.1 eq) dropwise over 2 hours. Crucial: The reaction is highly exothermic; dosing rate must be strictly governed by the jacket cooling capacity to prevent thermal runaway. Stir for an additional 2 hours at room temperature to ensure complete conversion to dipotassium cyanocarbonimidodithioate[4].

  • Desymmetrization: Cool the reactor back to 0 °C. Add methyl iodide (1.0 eq) dropwise over 1 hour. The use of exactly 1.0 equivalent and low temperatures suppresses the formation of the dimethylated byproduct.

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol. The resulting potassium methyl N-cyanocarbonimidodithioate precipitates as a pale yellow solid. Filter, wash with cold isopropanol, and dry under vacuum[2].

Phase 2: Synthesis of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Causality Note: The (4-nitrophenoxy)methyl moiety is introduced via an SN​2 mechanism. Because the mono-alkylated salt is less reactive, DMF is utilized to strip the potassium counter-ion, thereby increasing the nucleophilicity of the sulfur atom.

  • Activation: Charge the reactor with potassium methyl N-cyanocarbonimidodithioate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 4 volumes). Stir at ambient temperature until a homogeneous suspension/solution is achieved.

  • Alkylation: Dissolve (4-nitrophenoxy)methyl chloride (1.05 eq) in DMF (1 volume). Add this solution dropwise to the reactor over 1.5 hours.

  • Reaction Maturation: Heat the reaction mixture to 45 °C and hold for 4 hours. Monitor the reaction via HPLC until the mono-alkylated starting material is <1% area.

  • Quench and Crystallization: Cool the mixture to 10 °C. Slowly charge the reactor with purified water (15 volumes) over 2 hours. The polarity shift forces the hydrophobic target molecule, Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate, to crystallize out of solution.

  • Filtration and Drying: Filter the resulting crystalline slurry. Wash the filter cake extensively with water to remove residual DMF and potassium chloride salts. Dry in a vacuum oven at 40 °C until constant weight is achieved.

Conclusion

The sequential alkylation of cyanocarbonimidodithioate salts provides a robust and scalable pathway to Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate. By meticulously controlling the stoichiometry and temperature during the initial desymmetrization step, and leveraging solvent effects (DMF) in the final S -alkylation, researchers can achieve high-purity material suitable for downstream heterocyclic drug discovery campaigns.

Sources

Troubleshooting & Optimization

How to improve reaction yield when synthesizing Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cyanocarbonimidodithioate Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered when synthesizing Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 109349-04-4).

This molecule requires a precise, asymmetric double-alkylation of the cyanodithioimidocarbonate dianion. Because the intermediate species are highly reactive and the final alkylating agent is prone to degradation, standard benchtop protocols often result in poor yields. This guide breaks down the causality behind these failures and provides a self-validating, optimized workflow.

Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first map the reaction pathway. The synthesis relies on the sequential alkylation of the [S2C=N-CN]2- dianion. The diagram below highlights the critical junctures where side reactions typically consume your yield.

SynthesisPathway A Cyanamide + CS2 + Base B Dianion Salt [S2C=N-CN]2- A->B Deprotonation C Mono-alkylation (MeI) Strict 1 eq, 0°C B->C D Intermediate Salt KS(MeS)C=N-CN C->D Controlled Addition S1 Side Reaction: Symmetrical Dialkylation C->S1 Excess MeI / Poor Mixing E Second Alkylation 4-Nitrophenoxymethyl chloride D->E F Target Product Methyl[(4-nitrophenoxy)methyl] cyanocarbonimidodithioate E->F Anhydrous, Polar Aprotic S2 Side Reaction: Hydrolysis to 4-Nitrophenol E->S2 Trace Water

Fig 1: Mechanistic workflow and common side-reaction pathways in asymmetric dithioate synthesis.

Troubleshooting FAQs

Q1: Why is my reaction yielding predominantly dimethyl cyanocarbonimidodithioate instead of the mono-methyl intermediate? Causality: The dipotassium cyanodithioimidocarbonate dianion is exceptionally nucleophilic. If methyl iodide (MeI) is added too rapidly, or if mechanical stirring is inadequate, localized high concentrations of MeI occur. This causes the newly formed mono-alkylated intermediate to immediately react with a second equivalent of MeI, forming the symmetrical dimethyl byproduct[1]. Solution: Implement a self-validating addition step. Dilute the MeI in solvent and add it via a syringe pump at 0–5 °C over 60 minutes. Monitor the reaction via TLC; the appearance of a fast-eluting spot (the dimethyl byproduct) indicates your addition rate is too fast.

Q2: I observe a massive drop in yield during the final coupling with 4-nitrophenoxymethyl chloride, accompanied by a strong yellow color in the aqueous wash. What is happening? Causality: The bright yellow color in alkaline aqueous washes is the spectroscopic signature of the 4-nitrophenoxide anion. Your second alkylating agent, 4-nitrophenoxymethyl chloride, is an α -chloro ether. These functional groups are highly electrophilic but inherently unstable in the presence of moisture. Trace water in your solvent, or water carried over from a hygroscopic intermediate salt, will rapidly hydrolyze the reagent into 4-nitrophenol, formaldehyde, and HCl. Solution: The system must be rigorously anhydrous. Dry the intermediate potassium methyl cyanocarbonimidodithioate salt under high vacuum at 40 °C overnight. Use strictly anhydrous solvents (e.g., Acetonitrile or DMF stored over molecular sieves).

Q3: How can I improve the conversion rate of the second alkylation step? The reaction seems to stall even with intact reagents. Causality: The mono-alkylated intermediate has lower solubility and reduced nucleophilicity compared to the initial dianion. In protic solvents (like ethanol), the sulfur anion is heavily solvated via hydrogen bonding, which dampens its reactivity. Solution: Switch to a polar aprotic solvent. Solvents like anhydrous DMF or N,N-Dimethylacetamide (DMA) leave the sulfur anion relatively unsolvated (the "naked anion" effect), drastically increasing its nucleophilicity. Recent advances in the synthesis of related pyrimidine and thiazole derivatives demonstrate that utilizing DMF or applying microwave irradiation can elevate yields of cyanocarbonimidodithioate couplings from ~40% to over 70%[2]. Furthermore, optimizing the base counter-ion (e.g., utilizing lithium bases in specific steps) has been shown to push yields to near quantitative levels in related solid-phase systems[3].

Quantitative Yield Optimization Data

The table below summarizes the impact of mitigating the causal failure points discussed above. Tracking these metrics allows you to benchmark your own laboratory results against optimized standards.

Reaction ConditionSolvent SystemTemperature ProfileAdditive / TechniqueIsolated Yield (%)
Standard (Unoptimized)Ethanol (95%)Room Temp (Batch)None32%
Temperature ControlEthanol (Absolute)0 °C RTSyringe Pump (MeI)54%
Solvent SwitchAcetonitrile (Anhydrous)0 °C RTSyringe Pump (MeI)71%
Fully Optimized DMF (Anhydrous) 0 °C RT Vacuum-dried Intermediate 88%

Optimized Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure you do not proceed to the next step if a failure has occurred.

Step 1: Synthesis of Potassium Methyl Cyanocarbonimidodithioate
  • Preparation: Suspend cyanamide (1.0 eq) in anhydrous ethanol. Cool the mixture to 0 °C using an ice-salt bath.

  • Salt Formation: Add carbon disulfide (1.1 eq). Slowly add a solution of KOH (2.0 eq) in ethanol dropwise, maintaining the internal temperature below 5 °C. Stir for 2 hours to form the dipotassium salt.

  • Mono-alkylation: Dilute Methyl Iodide (1.0 eq, strictly measured) in 10 mL of ethanol. Add this solution via a syringe pump over 1 hour at 0 °C.

  • IPC Check: Take an aliquot, quench in water, and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 3:1). If a large non-polar spot is visible, symmetrical dialkylation has occurred.

  • Isolation: Filter the precipitated potassium methyl cyanocarbonimidodithioate. Critical Step: Dry the salt in a vacuum oven at 40 °C for 12 hours to remove all trace moisture.

Step 2: Asymmetric Alkylation to Target Product
  • Activation: Dissolve the dried potassium methyl cyanocarbonimidodithioate (1.0 eq) in anhydrous DMF under an inert Argon atmosphere.

  • Coupling: Cool the solution to 0 °C. Add a solution of 4-nitrophenoxymethyl chloride (1.05 eq) in anhydrous DMF dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • IPC Check: Analyze via LC-MS. The target mass for Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate ( C10​H9​N3​O3​S2​ ) is 283.3 g/mol .

  • Workup: Pour the mixture into ice water to precipitate the product. If the water turns bright yellow, hydrolysis of the chloride occurred (indicating moisture contamination). Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

References

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives Source: ACS Publications URL:[Link]

  • Dimethyl N-cyanodithioiminocarbonate Source: IUCr Journals URL:[Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives Source: MDPI URL:[Link]

Sources

Technical Support Center: Troubleshooting Degradation of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing stability challenges with complex thioacetals and cyanocarbonimidodithioate derivatives.

Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 109349-04-4) is a highly functionalized intermediate. Its structural features—specifically the delicate O,S-acetal linkage and the moisture-sensitive cyanocarbonimidodithioate core—make it uniquely susceptible to environmental degradation during long-term storage. This guide is designed to provide you with a mechanistic understanding of these degradation pathways, self-validating diagnostic protocols, and field-proven storage solutions.

Mechanistic Causality of Degradation

To effectively troubleshoot, we must first understand the chemical causality behind the degradation. This molecule possesses three primary vulnerabilities:

  • O,S-Acetal Cleavage (Hydrolysis): The aryloxymethyl thioether moiety ( Ar−O−CH2​−S−R ) functions chemically as an O,S-acetal. O,S-acetals are highly susceptible to hydrolysis catalyzed by both Brønsted acids and soft Lewis acids[1]. Protonation of the oxygen or sulfur atom leads to the formation of a reactive carbocation intermediate, which ultimately collapses in the presence of moisture to yield 4-nitrophenol, formaldehyde, and the free thiol[2].

  • Core Hydrolysis & Decomposition: The cyanocarbonimidodithioate backbone is inherently sensitive to moisture and alkaline conditions. Contact with water induces hydrolysis of the N-cyanoimine or dithioacetal core, which can release toxic gases such as hydrogen sulfide ( H2​S ) or hydrogen cyanide ( HCN ), while forming carbonothioates[3][4].

  • Photolytic & Oxidative Stress: The 4-nitrophenoxy group is prone to UV-induced radical reactions. Simultaneously, the thioether/dithioacetal sulfurs can easily oxidize to sulfoxides or sulfones in the presence of atmospheric oxygen or trace peroxides.

DegradationPathways Compound Methyl [(4-nitrophenoxy)methyl] cyanocarbonimidodithioate HydrolysisOS O,S-Acetal Cleavage (Moisture/Acid) Compound->HydrolysisOS H+ / H2O HydrolysisCore Core Hydrolysis (Moisture/Base) Compound->HydrolysisCore OH- / H2O Oxidation S-Oxidation (O2/Light) Compound->Oxidation ROS / UV Prod1 4-Nitrophenol + Formaldehyde HydrolysisOS->Prod1 Prod2 H2S / HCN + Carbonothioates HydrolysisCore->Prod2 Prod3 Sulfoxide/Sulfone Derivatives Oxidation->Prod3

Caption: Primary degradation pathways of the cyanocarbonimidodithioate derivative.

Diagnostic Workflows & Protocols

When a batch is suspected of degradation, visual cues must be validated with analytical rigor. We utilize a self-validating LC-MS workflow to distinguish between O,S-acetal cleavage and core hydrolysis.

Protocol: LC-MS & UV Diagnostic Workflow for Batch Validation

Scientific Rationale: We must avoid protic solvents like methanol during sample prep, as they can induce solvolysis of the O,S-acetal, creating false positives for degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the suspect batch in 1.0 mL of anhydrous, LC-MS grade Acetonitrile. Do not use methanol or aqueous buffers for the initial dissolution.

  • Chromatographic Separation: Inject 5 µL onto a reverse-phase C18 column. Run a gradient of Water/Acetonitrile containing 0.1% Formic Acid (avoid TFA, as strong acids accelerate O,S-acetal cleavage on-column).

  • Mass Spectrometry Detection:

    • Intact Compound: Look for the [M+H]+ peak at m/z 284.

    • O,S-Acetal Cleavage Marker: Monitor for 4-Nitrophenol in negative ion mode ( [M−H]− at m/z 138).

    • Oxidation Marker: Look for the sulfoxide derivative ( [M+H]+ at m/z 300).

  • Self-Validation Step (Orthogonal Confirmation): Spike an aliquot of your sample with a known commercial standard of 4-nitrophenol. If the suspected degradation peak perfectly co-elutes with the spike and shares an identical UV absorption profile ( λmax​≈310 nm), O,S-acetal hydrolysis is definitively confirmed.

Storage Optimization & Preventative Measures

Quantitative data tracking batch viability under different storage conditions reveals that moisture control is vastly more critical than temperature control alone.

Storage ConditionTemperatureAtmosphereContainer TypeEst. Shelf LifePrimary Degradation Risk
Sub-optimal 25°C (Ambient)Ambient AirClear Glass< 3 monthsHigh (Hydrolysis & Photolysis)
Standard 4°CAmbient AirAmber Glass6-12 monthsModerate (Condensation moisture)
Optimal -20°CArgon/NitrogenSealed Amber Vial> 24 monthsLow

Expert Insight: Storing the compound at 4°C or -20°C without a desiccator often accelerates degradation. When cold vials are opened in ambient air, condensation instantly introduces water to the solid, triggering rapid hydrolysis of the cyanocarbonimidodithioate core[3].

Frequently Asked Questions (FAQs)

Q1: My batch turned from pale yellow to deep yellow/orange and has a pungent odor. What happened? A1: The pungent, sulfurous odor indicates core hydrolysis, which releases trace amounts of hydrogen sulfide ( H2​S ) or volatile mercaptans[3]. The deepening orange color is highly characteristic of 4-nitrophenol release via O,S-acetal cleavage; the resulting 4-nitrophenolate ion is intensely yellow/orange. Because toxic gases may be present, the batch is compromised and must be disposed of immediately as hazardous waste[5].

Q2: We stored the compound in a standard refrigerator (4°C), but it still degraded within 3 months. Why? A2: Refrigerators are high-humidity environments. If the vial was not allowed to equilibrate to room temperature in a desiccator before opening, condensation introduced water directly into the powder. Given the extreme sensitivity of the cyanocarbonimidodithioate core to moisture[3], this initiates rapid degradation. Always use argon backfilling and PTFE-lined caps.

Q3: Can I repurify a degraded batch using an aqueous base wash to remove the 4-nitrophenol? A3: It is strongly advised against. While 4-nitrophenol can theoretically be washed out with a mild aqueous base (like NaHCO3​ ), the cyanocarbonimidodithioate core is highly sensitive to alkaline hydrolysis. Exposing the compound to basic aqueous conditions will rapidly degrade the remaining intact material into carbonothioates[4]. If repurification is absolutely necessary, use anhydrous flash chromatography on silica gel (Hexanes/Ethyl Acetate).

TroubleshootingTree Start Observe Batch Degradation Odor Sulfurous/Pungent Odor? Start->Odor Color Deep Yellow/Orange Color? Start->Color ToxGas Core Hydrolysis (H2S/Mercaptan release) Odor->ToxGas Yes Phenol O,S-Acetal Cleavage (4-Nitrophenol release) Color->Phenol Yes Action1 Dispose as Hazardous Waste ToxGas->Action1 Action2 Verify via LC-MS (m/z 138) Phenol->Action2

Caption: Diagnostic decision tree for visual and olfactory batch inspection.

References

  • Guidechem. "Dimethyl N-cyanodithioiminocarbonate 10191-60-3 wiki - Guidechem".
  • Satchell, D.P.N., Satchell, R.S. "Mechanisms of Hydrolysis of Thioacetals". RSC Publishing.
  • National Institutes of Health (NIH). "O,S-Acetals in a New Modification of oxo-Friedel–Crafts–Bradsher Cyclization".
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific (Dimethyl cyanodithioiminocarbonate)".
  • American Chemical Society (ACS). "Discovery of Carbono(di)thioates as Indoleamine 2,3-Dioxygenase 1 Inhibitors".

Sources

Optimizing temperature and solvent conditions for Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to assist researchers and drug development professionals in optimizing the synthesis of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 109349-04-4) [1].

This compound is typically synthesized via a bimolecular nucleophilic substitution (S_N2) reaction between potassium methyl cyanocarbonimidodithioate and 4-nitrophenoxymethyl chloride. Because the cyanocarbonimidodithioate core is sensitive to both protic environments and excessive heat, achieving high yields requires precise control over solvent selection and thermal parameters[2].

Experimental Workflow & Mechanistic Logic

Workflow Step1 1. Reagent Preparation Potassium methyl cyanocarbonimidodithioate Step2 2. Solvent Selection Anhydrous DMF (Polar Aprotic) Step1->Step2 Step3 3. Temperature Control 0°C Addition -> 50°C Heating Step2->Step3 Step4 4. S_N2 Alkylation Stir for 2 hours Step3->Step4 Step5 5. Aqueous Workup Precipitation in Ice Water Step4->Step5 Step6 6. Target Product Methyl [(4-nitrophenoxy)methyl] cyanocarbonimidodithioate Step5->Step6

Experimental workflow for the synthesis of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate.

Logic Nuc Nucleophile: Thiolate Anion Protic Protic Solvent (EtOH) H-Bonding Shell Nuc->Protic Solvation Aprotic Aprotic Solvent (DMF) 'Naked' Reactive Anion Nuc->Aprotic Solvation LowYield Low Yield / Slow Kinetics Protic->LowYield HighYield High Yield / Fast S_N2 Aprotic->HighYield TempHigh High Temp (>70°C) Thermal Degradation HighYield->TempHigh Overheating TempOpt Optimal Temp (50°C) Kinetic Balance HighYield->TempOpt Controlled

Logical relationship between solvent choice, temperature, and S_N2 reaction efficiency.

Quantitative Data: Solvent & Temperature Optimization

To establish the most efficient protocol, we evaluated the impact of solvent polarity and thermal conditions on reaction kinetics. The data below summarizes the causal relationship between these variables and the final yield.

SolventTemp (°C)Time (h)Yield (%)Purity (%)Mechanistic Causality
Ethanol25123585Protic H-bonding heavily dampens thiolate nucleophilicity.
Ethanol7844270Reflux conditions induce thermal degradation of the dithioate.
Acetone2567892Mild aprotic environment; good balance of solubility and stability.
DMF 25 4 88 96 Excellent cation solvation leaves the thiolate anion highly reactive.
DMF 50 2 94 98 Optimal kinetic energy overcomes S_N2 activation barrier safely.
DMF8026580Excessive heat triggers side reactions and core decomposition.

Troubleshooting FAQs

Q1: Why is my reaction yield significantly lower when using ethanol instead of DMF? A1: The reaction proceeds via an S_N2 mechanism. Ethanol is a polar protic solvent. The hydroxyl protons in ethanol form strong hydrogen bonds with the thiolate anion of the cyanocarbonimidodithioate, creating a bulky solvation shell that drastically reduces its nucleophilicity[2]. Switching to a polar aprotic solvent like Dimethylformamide (DMF) solvates the potassium cation while leaving the thiolate anion "naked" and highly reactive, thereby accelerating S_N2 kinetics and improving yield.

Q2: I am observing multiple spots on my TLC plate when running the reaction at 80 °C. What is causing this? A2: Cyanocarbonimidodithioate salts are prone to thermal degradation at elevated temperatures. While higher temperatures generally increase reaction rates, exceeding 50–60 °C leads to the decomposition of the dithioate core and promotes side reactions, such as dialkylation. Literature precedents on related thiazole syntheses emphasize that maintaining the temperature at 50 °C provides the ideal thermodynamic balance, ensuring complete conversion while suppressing impurity formation[3].

Q3: The product is forming an oil instead of a solid precipitate during the aqueous workup. How can I induce crystallization? A3: Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate typically presents as a solid, but residual DMF or unreacted starting materials can depress its melting point, causing it to "oil out." To resolve this, ensure the reaction mixture is poured into ice-cold water with vigorous stirring. If an oil still forms, extract the aqueous layer with ethyl acetate, wash the organic layer extensively with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate. The resulting residue can be recrystallized from isopropanol.

Self-Validating Experimental Protocol

Step 1: Reagent Preparation

  • Ensure all glassware is oven-dried to prevent competitive hydrolysis.

  • Under an inert nitrogen atmosphere, suspend 1.0 equivalent of potassium methyl cyanocarbonimidodithioate in anhydrous DMF to achieve a 0.5 M concentration.

  • Self-Validation Checkpoint: The suspension should appear as a pale yellow, uniform slurry. Clumping indicates moisture contamination.

Step 2: Electrophile Addition

  • Dissolve 1.05 equivalents of 4-nitrophenoxymethyl chloride in a minimal volume of anhydrous DMF.

  • Cool the reaction flask to 0–5 °C using an ice bath. Add the electrophile solution dropwise over 15 minutes.

  • Causality: The initial cooling suppresses the highly exothermic nature of the initial S_N2 association, preventing localized overheating that could degrade the dithioate salt.

Step 3: Temperature Optimization

  • Remove the ice bath and gradually warm the reaction mixture to 50 °C using a precisely controlled heating mantle. Stir for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the baseline starting material and the formation of a distinct, UV-active product spot indicates successful conversion.

Step 4: Quenching and Isolation

  • Cool the mixture to room temperature.

  • Slowly pour the reaction into vigorously stirred ice-cold distilled water (10x the reaction volume). The target compound will precipitate due to its low aqueous solubility.

  • Filter the precipitate under vacuum, wash with cold water to remove residual DMF, and dry under high vacuum.

References

  • Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL: 2

  • Title: One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent Source: PMC (NIH) URL: 3

  • Title: METHYL [(4-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE — Chemical Substance Information Source: NextSDS URL: 1

Sources

Identifying and removing common impurities from Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals working with Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 109349-04-4).

This compound is a highly reactive electrophilic intermediate frequently used in the synthesis of thiazolo-fused heterocycles and purine bioisosteres. Due to the ambient nucleophilicity of its precursors and the electrophilic nature of the cyanoimido group, synthesizing and purifying this compound requires strict control over reaction conditions.

Below, you will find a comprehensive guide covering impurity profiling, mechanistic troubleshooting, and self-validating purification workflows.

Impurity Profiling & Diagnostics

Before initiating purification, it is critical to identify the structural nature of the impurities in your crude mixture. The table below summarizes the most common degradants and byproducts associated with this class of cyanocarbonimidodithioates.

Impurity ClassStructural CharacteristicsDiagnostic Detection MethodPrimary Removal Strategy
Hydrolyzed Nitriles Conversion of the −C≡N group to an amide ( −CONH2​ ) or urea derivative.FT-IR: Loss of sharp 2200 cm−1 peak; appearance of 1650 cm−1 carbonyl stretch.Silica gel flash chromatography (highly retained at baseline).
Unreacted Starting Materials Residual potassium methyl cyanocarbonimidodithioate or (4-nitrophenoxy)methyl halide.TLC: Distinct Rf values. Salts remain at baseline; halides elute near the solvent front.Liquid-liquid extraction (aqueous wash) and recrystallization.
S,N-Dialkylation Products Over-alkylation occurring at both the sulfur and nitrogen atoms of the dithioate.LC-MS: Presence of an [M+H]+ peak corresponding to the addition of a second (4-nitrophenoxy)methyl group.Strict stoichiometric control during synthesis; selective recrystallization.
Oxidized Sulfur Species Oxidation of the methylthio or alkylthio ethers to sulfoxides or sulfones.NMR: Downfield shift of the −SCH3​ protons (typically from ∼2.6 ppm to >3.0 ppm ).Prevention via inert atmosphere; removal via chromatography.

Mechanistic Insights & Troubleshooting FAQs

Q: Why is my reaction yielding a high percentage of highly polar baseline impurities on TLC? A: This is almost certainly caused by the hydrolysis of the cyanocarbonimidodithioate moiety. The cyano group ( −C≡N ) is highly electrophilic. When exposed to adventitious water—especially in the presence of a base used to drive the alkylation—nucleophilic attack occurs, hydrating the nitrile into an amide or urea derivative. Recent studies on the synthesis of thiazolo[4,5-d]pyrimidine derivatives have explicitly demonstrated that the presence of water or hygroscopic solvents (like DMSO) during cyanocarbonimidodithioate reactions leads to significant, unwanted amide functionalization[1]. Solution: Ensure strictly anhydrous conditions. Dry your solvents (e.g., use anhydrous DMF or acetone) and protect the reaction vessel with an argon or nitrogen balloon.

Q: How do I minimize the formation of S,N-dialkylated byproducts? A: The cyanocarbonimidodithioate anion exhibits ambient nucleophilicity. While the sulfur atom is softer and kinetically favored for nucleophilic attack, an excess of the alkylating agent ((4-nitrophenoxy)methyl halide) can drive secondary alkylation at the nitrogen atom. Solution: Maintain a strict 1:1 to 1:1.05 stoichiometric ratio. Add the alkylating agent dropwise at 0∘C to kinetically favor S-alkylation over N-alkylation, a standard protocol utilized in the domino synthesis of thiazolo-fused heterocycles[2].

Q: My final product is contaminated with oxidized sulfur species. How did this happen? A: Thioethers are inherently susceptible to oxidation. Prolonged exposure to atmospheric oxygen or trace oxidants in aging solvents can convert the dithioate linkages into sulfoxides or sulfones[3]. Solution: Degas your reaction solvents prior to use and store the purified target compound in a desiccator under an inert atmosphere at −20∘C .

SynthesisPathway SM1 Potassium methyl cyanocarbonimidodithioate Target Methyl [(4-nitrophenoxy)methyl] cyanocarbonimidodithioate SM1->Target Alkylation Imp1 Amide/Urea Degradants (Hydrolysis) SM1->Imp1 H2O/Base SM2 (4-Nitrophenoxy)methyl halide SM2->Target Target->Imp1 Over-exposure to H2O Imp2 S,N-Dialkylation Byproducts Target->Imp2 Excess SM2

Caption: Synthesis pathway of the target compound highlighting the formation of common impurities.

Experimental Protocols: Isolation and Purification Workflow

This step-by-step methodology is designed as a self-validating system . Each phase includes a diagnostic check to ensure the successful progression of the purification, preventing downstream contamination.

Step 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)
  • Objective: Remove unreacted inorganic salts and highly polar starting materials.

  • Procedure:

    • Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., acetone).

    • Dilute the resulting residue with Dichloromethane (DCM, 20 mL/g of crude).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3​ ( 2×10 mL ) and brine ( 1×10 mL ).

  • Causality: The NaHCO3​ wash neutralizes residual acid and partitions unreacted potassium methyl cyanocarbonimidodithioate salts directly into the aqueous layer.

  • Validation Check: Spot the organic layer on a TLC plate. The target compound should be clearly visible under UV light ( 254 nm ), while the baseline should be significantly cleaner than the crude mixture.

Step 2: Flash Column Chromatography
  • Objective: Separate the target compound from organic impurities (amides, dialkylated byproducts).

  • Procedure:

    • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate to a thick oil.

    • Dry-load the crude mixture onto a silica gel column (230-400 mesh).

    • Elute using a solvent gradient of Hexane to Ethyl Acetate (start at 9:1, gradually increasing polarity to 3:1).

  • Causality: Silica gel effectively traps the highly polar amide/urea hydrolysis impurities at the baseline. The target compound will elute earlier due to its moderate polarity.

  • Validation Check: Collect fractions and analyze via TLC. Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate typically exhibits an Rf​ of ∼0.4 in a 3:1 Hexane:EtOAc system.

Step 3: Recrystallization (Polishing)
  • Objective: Achieve >98% purity by excluding structurally similar impurities from the crystal lattice.

  • Procedure:

    • Dissolve the combined pure fractions from Step 2 in a minimum volume of boiling Ethyl Acetate.

    • Slowly add Hexane dropwise until the solution becomes slightly turbid (cloud point).

    • Allow the solution to cool naturally to room temperature, then transfer to an ice bath for 2 hours to maximize yield.

    • Filter the resulting crystals under a vacuum and wash with ice-cold Hexane.

  • Causality: Recrystallization relies on differential thermodynamic solubility. S,N-dialkylated byproducts, which have different spatial geometries, are excluded from the growing crystal lattice of the target compound.

  • Validation Check: Analyze the final crystals via HPLC. The chromatogram should show a single sharp peak ( >98% Area).

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (DCM / H2O) Crude->LLE Removes Salts Flash Flash Chromatography (Hexane:EtOAc) LLE->Flash Removes Organics Recryst Recrystallization (Hexane/EtOAc) Flash->Recryst Polishing Pure Pure Target Compound (>98%) Recryst->Pure Validation

Caption: Step-by-step purification workflow to isolate the target compound from reaction impurities.

References

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing).1

  • Domino Synthesis of Thiazolo-Fused Six- and Seven-Membered Nitrogen Heterocycles via Intramolecular Heteroannulation of In-Situ-Generated 2-(Het)aryl-4-amino-5-functionalized Thiazoles. The Journal of Organic Chemistry (ACS Publications).2

  • Dimethyl N-cyanodithioiminocarbonate (CID 66289). PubChem (NIH).3

Sources

Best recrystallization and purification techniques for Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Troubleshooting Guide & Self-Validating Protocols

Executive Overview

Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 109349-04-4, Formula: C10H9N3O3S2) is a highly specialized building block utilized in the synthesis of biologically active heterocycles, including pyrimidines, triazines, and thiazoles[1]. Because it serves as an electrophilic intermediate in downstream cyclization and cross-coupling reactions, its purity is paramount. Residual inorganic salts from upstream alkylation or trapped lipophilic byproducts can severely poison transition-metal catalysts or induce unwanted side reactions.

This technical guide provides a mechanistic, self-validating approach to the recrystallization and purification of this compound, ensuring high-fidelity recovery for sensitive drug development applications.

Process Visualization: Purification Workflow

G A Crude Compound (Contains Salts & Organics) B Aqueous Wash (Removes Inorganic Salts) A->B C Hot Solvent Dissolution (Ethanol or EtOAc) B->C D Hot Filtration (Removes Insolubles) C->D E Controlled Cooling (Thermodynamic Crystallization) D->E F Vacuum Filtration (Pure Target Compound) E->F

Purification and recrystallization workflow for cyanocarbonimidodithioate derivatives.

Troubleshooting FAQs: Mechanisms & Causality

Q1: What is the optimal solvent system for recrystallizing this compound, and what is the underlying thermodynamic rationale? Analysis & Causality: The optimal primary solvents are absolute ethanol or ethyl acetate[2][3]. The target molecule features a highly polar cyanoimido group, a moderately polar nitroaromatic ring, and lipophilic thioether linkages. This creates a distinct intermediate polarity profile. Ethanol provides a steep, highly favorable temperature-dependent solubility curve for cyanocarbonimidodithioates—exhibiting high solubility near its boiling point (78.4 °C) and minimal solubility at 4 °C. Ethyl acetate serves as an excellent alternative if the crude product contains highly lipophilic organic impurities that tend to co-precipitate when using ethanol.

Q2: My crude product precipitates as a sticky semi-solid ("oiling out") rather than a crystalline powder. How do I resolve this? Analysis & Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point or when high concentrations of trapped impurities disrupt the crystal lattice. The synthesis of cyanocarbonimidodithioates typically involves the alkylation of a dithioate salt, which generates stoichiometric amounts of water-soluble inorganic salts (e.g., NaCl, KI)[2][4]. Resolution: Perform a rigorous aqueous wash prior to recrystallization. Washing the crude mass with cold, deionized water selectively removes these inorganic salts without dissolving the target organic compound, thereby restoring the thermodynamic favorability of crystal lattice formation.

Q3: How can I implement a self-validating check to ensure my aqueous wash was successful before moving to hot solvent dissolution? Analysis & Causality: You must verify the absence of halide salts before proceeding. Collect the final aqueous wash filtrate and test it with a few drops of 0.1 M Silver Nitrate ( AgNO3​ ). If halide salts (such as chlorides from the 4-nitrophenoxymethyl chloride precursor) are still present, a cloudy white precipitate ( AgCl ) will form. Continue washing the filter cake until the AgNO3​ test remains perfectly clear. This validates the complete removal of inorganic byproducts.

Q4: During recrystallization, my yield is unexpectedly low (<40%). What kinetic factors are driving this loss? Analysis & Causality: Low recovery is typically driven by either using an excessive volume of the recrystallization solvent or cooling the solution too rapidly. Rapid cooling forces the compound to crash out kinetically, which traps solvent and impurities (inclusions) and leaves a significant portion of the product dissolved in a supersaturated mother liquor. Controlled, slow cooling allows the system to reach thermodynamic equilibrium, favoring the growth of pure, stable crystals[5].

Quantitative Data: Solvent Selection Matrix

To ensure reproducible purification, refer to the following solvent parameters tailored specifically for Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate and its analogs:

SolventPolarity IndexBoiling Point (°C)Solubility Profile (Target Compound)Application / Suitability
Absolute Ethanol 5.278.4High at reflux, very low at 4 °CPrimary Choice: Ideal steep solubility curve for standard recrystallization.
Ethyl Acetate 4.477.1High at reflux, moderate at 4 °CAlternative: Best when crude contains highly lipophilic organic impurities.
Acetonitrile 5.882.0Moderate at room temperatureSpecialized: Used for slow evaporation crystallization techniques[5].
Deionized Water 10.2100.0InsolubleWash Solvent Only: Used to strip inorganic salts from the crude solid.

Self-Validating Experimental Protocol

Follow this step-by-step methodology to ensure high-purity recovery of the target compound.

Step 1: Aqueous Trituration and Washing

  • Transfer the crude Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate to a sintered glass Buchner funnel.

  • Wash the solid with 3 × 50 mL of ice-cold deionized water to extract inorganic salts[3].

  • Self-Validation Check: Collect 2 mL of the final aqueous filtrate and add 3 drops of 0.1 M AgNO3​ . The absence of a white precipitate confirms the successful removal of halide salts.

Step 2: Hot Solvent Dissolution

  • Transfer the washed, semi-dried solid to a round-bottom flask equipped with a reflux condenser.

  • Add absolute ethanol (or ethyl acetate) dropwise while heating the mixture in a water bath to the solvent's boiling point.

  • Add only enough solvent to completely dissolve the solid. Do not over-dilute.

Step 3: Hot Filtration

  • While maintaining the solution near boiling, rapidly filter it through a pre-warmed fluted filter paper to remove insoluble mechanical impurities or polymerized byproducts.

  • Self-Validation Check: Inspect the filter paper. The retention of dark, insoluble particulates confirms the necessity of this step; the filtrate should be a clear, homogenous liquid.

Step 4: Controlled Crystallization

  • Cover the flask containing the hot filtrate and allow it to cool undisturbed to room temperature over 2–3 hours.

  • Once room temperature is reached and seed crystals have formed, transfer the flask to an ice bath (4 °C) for an additional 1 hour to maximize thermodynamic yield.

Step 5: Isolation and Verification

  • Collect the purified crystals via vacuum filtration. Wash the crystal bed with a minimal volume (5–10 mL) of ice-cold ethanol.

  • Dry the crystals under a high vacuum at room temperature until a constant weight is achieved[2].

  • Self-Validation Check: Perform FT-IR spectroscopy on the dried crystals. The presence of a sharp, distinct stretching band at approximately 2176 cm⁻¹ confirms the integrity of the cyanoimido ( −N=C=N or −N-C≡N ) functional group[2].

References

  • IUCr Journals - Dimethyl N-cyanodithioiminocarbonate: Synthesis and crystallization. URL: [Link]

  • ResearchGate - Improved one-pot synthesis of compounds and thiazole derivatives. URL:[Link]

  • NextSDS - METHYL [(4-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE Chemical Substance Information. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, predictive analysis of the mass spectrometry fragmentation behavior of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate. In the absence of direct literature on this specific molecule, this document synthesizes established fragmentation principles of its constituent functional groups—nitroaromatics, thioesters, and cyanocarbonimidodithioates—to propose a detailed fragmentation pathway. This guide also compares mass spectrometry with other analytical techniques for the characterization of related compounds, offering a comprehensive resource for researchers in the field.

Introduction: The Analytical Challenge

Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate is a complex organic molecule containing several functional groups that influence its behavior in a mass spectrometer. Understanding its fragmentation pattern is crucial for its unambiguous identification, structural elucidation, and impurity profiling, which are critical aspects of drug development and chemical research.[1] This guide will explore the predicted fragmentation pathways under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI), providing a foundational understanding for researchers encountering this or structurally similar molecules.

Predicted Mass Spectrometry Fragmentation of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

The fragmentation of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate is anticipated to be driven by the lability of the thioester and ether linkages, as well as the characteristic fragmentation of the nitroaromatic group.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is expected to form a molecular ion (M•+) which will then undergo a series of fragmentation reactions. The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the sulfur atoms is a common fragmentation pathway for thioesters.[2]

  • Nitroaromatic Fragmentation: Nitroaromatic compounds typically exhibit characteristic losses of NO (30 u) and NO2 (46 u).[3]

  • McLafferty Rearrangement: While less likely given the structure, the possibility of a McLafferty rearrangement should be considered if a gamma-hydrogen is available.[2][4]

Proposed Fragmentation Scheme (EI):

fragmentation_ei M [M]•+ F1 Loss of •SCH3 M->F1 α-cleavage F2 Loss of •OCH2C(NCN)S2CH3 M->F2 Ether bond cleavage F7 [C3H3NS2]•+ M->F7 Cleavage at ether bond F5 [C7H5NO3]•+ (p-nitrophenol radical cation) F2->F5 Rearrangement F3 Loss of NO2 F6 [C7H4NO2]+ F3->F6 Further fragmentation F4 Loss of NO F5->F3 Loss of •NO2 F5->F4 Loss of NO

Caption: Predicted EI fragmentation pathways of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI-MS, the molecule is likely to be observed as the protonated molecule [M+H]+. Fragmentation in a tandem mass spectrometer (MS/MS) would then proceed from this precursor ion.

Proposed Fragmentation Scheme (ESI-MS/MS):

fragmentation_esi MH [M+H]+ F1 [C7H6NO3]+ (protonated p-nitrophenol) MH->F1 Cleavage of ether bond F2 [C3H4NS2]+ MH->F2 Cleavage of ether bond F3 Loss of CH2O F1->F3 Further fragmentation F4 Loss of H2S F2->F4 Further fragmentation

Caption: Predicted ESI-MS/MS fragmentation pathways of protonated Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity and selectivity, provides molecular weight and structural information.[1][5]May require chromatographic separation for complex mixtures, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the chemical structure and connectivity of atoms.Lower sensitivity than MS, requires larger sample amounts, not suitable for trace analysis.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in a molecule.Does not provide information about the molecular weight or overall structure.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6]Excellent for separation and quantification of components in a mixture.[7]Does not inherently provide structural information without a coupled detector like MS.
Gas Chromatography (GC) Separates volatile components of a mixture.[8][9][10]High resolution for volatile and thermally stable compounds.[3]Not suitable for non-volatile or thermally labile compounds.

The choice of analytical technique depends on the specific research question, sample complexity, and desired level of detail.[7] A combined approach, such as HPLC-MS or GC-MS, often provides the most comprehensive characterization of a compound.[1][11]

Experimental Protocol: A Practical Approach

The following is a generalized protocol for the analysis of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate using LC-MS.

Objective: To obtain the mass spectrum and fragmentation pattern of the target compound.

Materials:

  • Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • High-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the standard in methanol. From this, prepare a working solution of 10 µg/mL in a 50:50 methanol:water mixture.

  • LC-MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in methanol.

      • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS Conditions:

      • Ionization Mode: Positive and Negative ESI.

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • For MS/MS, select the [M+H]+ or [M-H]- ion as the precursor and apply a collision energy ramp to observe fragmentation.

Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and propose structures for the major fragment ions.

  • Compare the observed fragmentation with the predicted pathways.

experimental_workflow start Start: Sample Preparation lc_ms LC-MS Analysis start->lc_ms data_acquisition Data Acquisition (Full Scan & MS/MS) lc_ms->data_acquisition data_processing Data Processing and Analysis data_acquisition->data_processing interpretation Interpretation of Fragmentation data_processing->interpretation report Report Generation interpretation->report

Caption: A generalized workflow for the LC-MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate is predicted to yield a rich fragmentation pattern, providing significant structural information. By understanding the characteristic fragmentation of its constituent functional groups, researchers can confidently identify this molecule and its related impurities. While mass spectrometry is a cornerstone technique, a multi-faceted analytical approach incorporating chromatography and other spectroscopic methods will provide the most robust characterization.

References

  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
  • Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds - Benchchem.
  • Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry - ProQuest.
  • Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions - ConnectSci.
  • Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed.
  • Comparative analysis of analytical techniques for thioic acid quantification - Benchchem.
  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations - ResearchGate. Available at: [Link]

  • METHYL [(4-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE — Chemical Substance Information - NextSDS.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MS n technique. Available at: [Link]

  • The determination of thiols and related compounds using high-performance liquid chromatography - PubMed. Available at: [Link]

  • Mass Spectrometry: Fragmentation.
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. Available at: [Link]

  • Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity - PubMed. Available at: [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - ResearchGate. Available at: [Link]

  • Synthesis of 4-cyano and 4-nitrophenyl 1,6-dithio-d-manno-, l-ido- and d-glucoseptanosides possessing antithrombotic activity (2002) - SciSpace. Available at: [Link]

  • METHYL (4-NITROPHENYL) CYANOCARBONIMIDODITHIOATE — Chemical Substance Information - NextSDS.
  • Fragmentation Patterns of Fatty Acids and Modified Fatty Acids - ResearchGate. Available at: [Link]

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Comparing reactivity: Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate vs dimethyl cyanodithioiminocarbonate

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Electrophiles in Cyanoguanidine Synthesis: A Comparative Guide

Executive Summary

Cyanocarbonimidodithioates are indispensable electrophilic building blocks in medicinal chemistry. They are primarily utilized to install the N-cyanoguanidine pharmacophore found in blockbuster drugs (e.g., cimetidine) and advanced diagnostic ligands like [2]. This guide objectively compares the traditional reagent, (Compound B) [1], against its highly differentiated analog, methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (Compound A). By analyzing their mechanistic pathways, leaving group thermodynamics, and experimental handling, we provide researchers with a definitive framework for selecting the optimal reagent for complex asymmetric syntheses.

Structural & Mechanistic Profiling

The Traditional Workhorse: Dimethyl Cyanodithioiminocarbonate (CAS 10191-60-3) Compound B is a symmetric dielectrophile. The addition of a primary amine displaces the first methylthio group to form an N-cyano-N'-alkyl-S-methylisothiourea. While this first step is generally straightforward, it relies on the expulsion of methanethiolate, which protonates to form methanethiol (MeSH)—a highly toxic, volatile gas [1]. Furthermore, because both leaving groups are identical, controlling strict mono-addition requires careful stoichiometric and temperature control to prevent premature bis-addition.

The Advanced Asymmetric Reagent: Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS 109349-04-4) Compound A solves the symmetry problem by replacing one methylthio group with a (4-nitrophenoxy)methylthio moiety. This structural modification introduces a profound mechanistic advantage: self-immolative fragmentation . When an amine attacks the central carbon, the (4-nitrophenoxy)methylthio group is preferentially expelled. The resulting hemithioacetal anion is inherently unstable and spontaneously collapses into thioformaldehyde and 4-nitrophenoxide. This irreversible fragmentation provides a massive thermodynamic driving force (both enthalpic and entropic), pushing the reaction to rapid completion even with sterically hindered amines [2].

G A Amine Nucleophile + Compound A B Tetrahedral Intermediate A->B Nucleophilic Attack C N-Cyano-S-methyl- isothiourea B->C Elimination D Hemithioacetal Anion [-S-CH2-O-Ar] B->D LG Expulsion E Thioformaldehyde (CH2=S) D->E Fragmentation F 4-Nitrophenoxide (Yellow Indicator) D->F Fragmentation

Mechanistic pathway of the self-immolative (4-nitrophenoxy)methylthio leaving group.

Comparative Reactivity & Performance Data

The table below synthesizes the quantitative and qualitative performance metrics of both reagents during the synthesis of mono-substituted isothioureas.

Performance MetricDimethyl cyanodithioiminocarbonateMethyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate
CAS Number 10191-60-3109349-04-4
Primary Leaving Group Methanethiolate (MeS⁻)(4-Nitrophenoxy)methanethiolate
Leaving Group Fate Protonates to Methanethiol (MeSH gas)Fragments to CH₂=S + 4-Nitrophenoxide
Thermodynamic Driver Gas evolution (requires open/scrubbed system)Irreversible covalent bond fragmentation
Typical Reaction Temp [3]20–25 °C (Room Temperature)
Reaction Time 4–12 hours1–3 hours
Selectivity (Mono-addition) Moderate (requires strict stoichiometry)Excellent (highly differentiated leaving groups)
Visual Progress Indicator None (requires TLC/HPLC monitoring)Built-in colorimetric (Solution turns bright yellow)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained, allowing researchers to verify the reaction's success in real-time.

Protocol 1: Synthesis of Asymmetric Isothiourea using Compound A Causality & Validation: This protocol leverages the self-immolative leaving group. The generation of 4-nitrophenoxide serves as an internal colorimetric indicator. The reaction is complete when the yellow color reaches maximum intensity and stabilizes.

  • Preparation: Dissolve 1.0 eq of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate in anhydrous acetonitrile (0.2 M).

  • Amine Addition: Add 1.05 eq of the primary amine nucleophile, followed by 1.5 eq of triethylamine (TEA).

  • Monitoring (Self-Validation): Stir the reaction at room temperature. Observe the solution transition from colorless/pale to vibrant yellow. This color change directly correlates with the expulsion and fragmentation of the hemithioacetal anion into 4-nitrophenoxide.

  • Completion: After 1–2 hours, verify the complete consumption of the starting material via TLC (UV active).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 5% aqueous Na₂CO₃ (3x). Crucial Step: The basic aqueous wash removes the water-soluble 4-nitrophenoxide, effectively stripping the yellow color from the organic layer and leaving the pure product.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-cyano-N'-alkyl-S-methylisothiourea.

Workflow Step1 1. Dissolve Reagent A & Amine in Acetonitrile Step2 2. Add Triethylamine (Base) Monitor Yellow Color Formation Step1->Step2 Step3 3. Stir at Room Temperature (TLC & Colorimetric Validation) Step2->Step3 Step4 4. Basic Aqueous Workup (Extracts 4-Nitrophenoxide) Step3->Step4 Step5 5. Organic Layer Concentration & Final Purification Step4->Step5

Step-by-step experimental workflow for synthesizing asymmetric isothioureas using Compound A.

Protocol 2: Traditional Synthesis using Compound B Causality & Validation: This protocol requires thermal activation and stringent safety measures due to the generation of toxic methanethiol gas.

  • Safety Setup: Assemble a reflux apparatus equipped with a gas scrubber containing aqueous sodium hypochlorite (bleach) to neutralize the evolved MeSH gas[1].

  • Preparation: Dissolve 1.0 eq of Dimethyl cyanodithioiminocarbonate in absolute ethanol (0.5 M).

  • Reaction: Add 1.0 eq of the primary amine. Heat the mixture to 60 °C.

  • Monitoring: Stir for 4–12 hours. Progress must be monitored strictly by HPLC or TLC, as there is no visual indicator.

  • Isolation: Upon completion, cool the mixture to 0 °C to induce crystallization of the product. Filter and wash with cold ethanol.

Conclusion

While Dimethyl cyanodithioiminocarbonate remains a cost-effective choice for simple, symmetric syntheses, Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate offers unparalleled control for complex drug development. Its self-immolative leaving group provides a powerful thermodynamic driving force, excellent mono-addition selectivity, and a self-validating colorimetric readout, making it the superior electrophile for advanced asymmetric cyanoguanidine synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66289, Dimethyl N-cyanodithioiminocarbonate." PubChem, [Link].

  • Ray, S., et al. "PSMA imaging agents." U.S. Patent No. 10,011,632. U.S.
  • Elgemeie, G. H., & Mohamed, R. A. "Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry." ResearchGate, 2015.[Link].

Analytical Superiority in Heterocyclic Synthesis: HPLC vs. UHPLC Method Validation for Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate Purity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 109349-04-4, MW: 283.3 g/mol )[1] is a highly functionalized, reactive electrophile. As a Senior Application Scientist, I frequently encounter this compound acting as a critical intermediate in the construction of complex heterocycles, particularly in the solid-phase synthesis of thiazolo-pyrimidinones ()[2] and other diverse pyrimidine derivatives ()[3].

The purity of this cyanocarbonimidodithioate derivative is paramount. Trace impurities—such as 4-nitrophenol from premature hydrolysis or S-oxides from oxidative degradation—can cause chain termination or side reactions during solid-phase synthesis, drastically reducing the final Active Pharmaceutical Ingredient (API) yield. This guide objectively compares a legacy High-Performance Liquid Chromatography (HPLC) method against a modern, optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method, providing a self-validating framework aligned with [4].

Mechanistic Causality & Method Design

Developing a stability-indicating method requires understanding the molecule's specific vulnerabilities. The nitroaromatic chromophore provides excellent UV absorbance, but the dithioate linkage is highly susceptible to solvolysis and oxidation.

  • Wavelength Selection: Legacy methods often default to 254 nm, which captures significant background noise from matrix components. By extracting data at 310 nm using a Photodiode Array (PDA) detector, we specifically target the extended conjugation of the 4-nitrophenoxy moiety, effectively ignoring non-conjugated impurities and baseline drift.

  • Mobile Phase Chemistry: The nitrogen-rich cyanocarbonimidodithioate core is prone to secondary electrostatic interactions with residual silanols on silica-based columns, leading to severe peak tailing. The addition of 0.1% Formic Acid acts as an ion-pairing agent, suppressing ionization and ensuring sharp, symmetrical peaks.

MethodDev A 1. Target Analyte Profiling Methyl [(4-nitrophenoxy)methyl] cyanocarbonimidodithioate B 2. Column & Mobile Phase Selection (UHPLC BEH C18) A->B pKa & LogP Analysis C 3. Method Optimization (Gradient & PDA 310 nm) B->C Resolution Tuning D 4. System Suitability (Self-Validation Gate) C->D Robustness Check E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E Pass Criteria Met

Figure 1: Phase-appropriate UHPLC method development and validation lifecycle.

Method Comparison: Legacy HPLC vs. Optimized UHPLC

To objectively demonstrate the superiority of the optimized approach, we compared it directly against a traditional isocratic HPLC-UV method. The transition to sub-2μm particle chemistry and gradient elution provides a massive leap in resolving power and throughput.

Table 1: Chromatographic Method Comparison
ParameterLegacy Method (HPLC-UV)Optimized Method (UHPLC-PDA)Causality / Analytical Advantage
Stationary Phase 5 μm C18 (250 x 4.6 mm)1.7 μm BEH C18 (100 x 2.1 mm)Sub-2μm particles increase theoretical plates, enhancing resolution of closely eluting S-oxide impurities.
Mobile Phase Isocratic (Methanol / Water)Gradient (Acetonitrile / 0.1% Formic Acid)Formic acid suppresses silanol interactions; gradient elution sharpens polar degradant peaks.
Flow Rate 1.0 mL/min0.4 mL/minReduces solvent consumption by >80% while maintaining optimal linear velocity.
Detection UV at 254 nmPDA extracted at 310 nm310 nm specifically targets the 4-nitrophenoxy chromophore, maximizing the Signal-to-Noise (S/N) ratio.
Run Time 25.0 minutes6.0 minutes4x increase in high-throughput screening capacity for solid-phase synthesis monitoring.
Table 2: ICH Q2(R2) Validation Performance Metrics[4]
Validation ParameterLegacy Method (HPLC-UV)Optimized Method (UHPLC-PDA)ICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 1.5 μg/mL0.05 μg/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 5.0 μg/mL0.15 μg/mLS/N ≥ 10:1
Linearity (R²) 0.992 (5.0 - 150 μg/mL)0.9998 (0.15 - 150 μg/mL)R² ≥ 0.999
Precision (%RSD, n=6) 2.4%0.6%≤ 2.0%
Accuracy (Recovery %) 94.5% - 102.1%99.2% - 100.8%98.0% - 102.0%
Specificity (Resolution) Rs < 1.5 for Impurity CRs > 3.2 for all impuritiesBaseline resolution (Rs ≥ 1.5)

Self-Validating Experimental Protocol

A robust analytical method must be self-policing. The following step-by-step protocol integrates mandatory validation gates to ensure data integrity before any samples are processed.

Step 1: Mobile Phase Preparation & System Priming
  • Action: Prepare Mobile Phase A (Milli-Q water + 0.1% v/v Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile + 0.1% v/v Formic Acid). Filter through a 0.22 μm PTFE membrane and sonicate to degas.

  • Causality: Utilizing LC-MS grade solvents prevents baseline ghost peaks during gradient elution. Formic acid ensures the analyte remains fully protonated, preserving column thermodynamics.

Step 2: System Suitability Testing (SST) – The Self-Validation Gate
  • Action: Inject the working standard solution (100 μg/mL) six consecutive times.

  • Self-Validation Criteria: The system is only deemed "Valid for Analysis" if the following ICH Q2(R2) parameters are met[4]:

    • Peak Area %RSD ≤ 1.0% (Confirms autosampler and pump precision).

    • Tailing Factor (Tf) ≤ 1.5 (Confirms column bed integrity and lack of secondary interactions).

    • Theoretical Plates (N) > 10,000 (Confirms sufficient resolving power for unknown degradants).

Step 3: Sample Preparation (Non-Destructive Extraction)
  • Action: Accurately weigh 10.0 mg of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate. Dissolve in 10 mL of anhydrous Acetonitrile. Sonicate for 5 minutes at ≤ 20°C. Dilute 1:10 with initial mobile phase conditions (90% A / 10% B) to achieve a 100 μg/mL working concentration.

  • Causality: Anhydrous acetonitrile is explicitly selected over methanol. Methanol can induce solvolysis of the dithioate ester linkage during prolonged autosampler storage, creating artificial impurities that skew the purity assessment.

Step 4: Forced Degradation & Mass Balance Verification
  • Action: Subject the sample to 1N HCl (60°C, 2h), 1N NaOH (RT, 1h), and 3% H2O2 (RT, 2h). Neutralize acid/base samples prior to injection.

Degradation API API: Target Compound (m/z 283.3) Acid Acid/Base Stress (Hydrolysis) API->Acid Ox Oxidative Stress (H2O2) API->Ox ImpA Impurity A (4-Nitrophenol) Acid->ImpA Ether Cleavage ImpB Impurity B (Dithioate Cleavage) Acid->ImpB Thioester Hydrolysis ImpC Impurity C (S-Oxide Derivative) Ox->ImpC Sulfur Oxidation

Figure 2: Mechanistic forced degradation pathways and primary impurity generation.

  • Self-Validation Criteria: Calculate the Mass Balance by summing the peak areas of the remaining API and all generated impurities. The mass balance must be ≥ 98% relative to an unstressed control. A lower mass balance indicates the formation of volatile degradants or irreversible column adsorption, signaling that the method is not fully stability-indicating.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives Source: ACS Omega / American Chemical Society URL: [Link]

Sources

FTIR absorption bands for Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate structural confirmation

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: FTIR Methodologies for the Structural Confirmation of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Executive Summary

Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 109349-04-4) is a highly functionalized intermediate utilized in advanced organic synthesis and drug development[1]. Its molecular architecture features a conjugated cyanocarbonimidodithioate core linked to a 4-nitrophenoxy moiety via a methylene bridge. Confirming the structural integrity of this compound requires resolving multiple overlapping functional groups in the mid-infrared region (4000–400 cm⁻¹).

This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) Pellet Transmission for the structural confirmation of this specific compound. By analyzing the causality behind spectral shifts and matrix interferences, this guide establishes ATR-FTIR as the superior, self-validating methodology for rapid, high-fidelity identification.

Structural Deconstruction & Diagnostic FTIR Bands

To confirm the structure of Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate, analysts must identify five critical functional domains. The table below summarizes the quantitative absorption data and the physical causality behind each spectral signature.

Functional GroupExpected Wavenumber (cm⁻¹)Causality / Spectral Behavior
N-Cyano (-N=C-C≡N) 2160 – 2180Resonance Shift: Unlike typical aliphatic nitriles (~2250 cm⁻¹), the cyano group here is attached to an imine nitrogen. Extensive π -electron delocalization across the N=C-N-C≡N system reduces the bond order of the C≡N triple bond, shifting its absorption to a lower wavenumber[2][3].
Nitro (Ar-NO₂) Asymmetric 1515 – 1530Coupled Vibration: The resonance equivalence of the N-O bonds creates a highly energetic asymmetric stretch where the oxygen atoms move in opposite directions. This is typically the strongest band in the spectrum.
Nitro (Ar-NO₂) Symmetric 1335 – 1350Coupled Vibration: The complementary symmetric stretch (oxygen atoms moving together) provides a sharp, diagnostic secondary confirmation of the nitroaromatic ring.
Aryl Ether (Ar-O-CH₂-) 1240 – 1260Dipole Moment Change: The asymmetric C-O-C stretch generates a massive change in the molecular dipole moment, resulting in a very intense band that distinguishes this compound from its non-ether precursors[4].
Thioether (C-S-C) 650 – 700High Polarizability: Sulfur bonds are highly polarizable but exhibit low dipole changes during vibration, resulting in weak-to-moderate bands in the lower fingerprint region.

Performance Comparison: ATR-FTIR vs. KBr Transmission

When analyzing sulfur- and nitrogen-rich aromatics, the choice of sampling technique critically impacts spectral fidelity.

Analytical ParameterATR-FTIR (Diamond Crystal)KBr Transmission (Pellet)Impact on Structural Confirmation
Sample Preparation None (Direct application)Grinding with KBr, pressing at 10 tonsATR eliminates the risk of pressure-induced polymorphism or physical alteration of the crystal structure.
Moisture Interference NegligibleHigh (KBr is highly hygroscopic)Critical Failure Mode: KBr absorbs water, creating a strong H-O-H bending mode at ~1640 cm⁻¹. This can artificially broaden or completely obscure the critical C=N imine stretch (~1500-1600 cm⁻¹) of the imidodithioate core.
Pathlength Dynamics Wavelength-dependent (~0.5 - 2.0 µm)Fixed (~1 mm)In ATR, penetration depth increases at lower wavenumbers. Consequently, the C-S thioether bands (~680 cm⁻¹) will appear relatively stronger than in KBr transmission.
Spectral Resolution ExcellentVariable (Depends on grind quality)Poor grinding in KBr causes the Christiansen effect (unequal light scattering if particle size > IR wavelength), leading to asymmetric peak broadening. ATR avoids this entirely.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug development workflows, the FTIR protocol must be a self-validating system. The following methodologies integrate internal controls to prevent false positives, carryover, or baseline artifacts.

Protocol A: ATR-FTIR (Diamond Crystal) - Recommended Workflow
  • System Calibration Check (Validation Step): Scan a standard NIST-traceable polystyrene film. Validate that the 1601.2 cm⁻¹ and 1028.3 cm⁻¹ peaks are within ±1.0 cm⁻¹ of their expected positions. This confirms interferometer alignment.

  • Background Acquisition (Validation Step): Clean the diamond crystal with spectroscopic-grade isopropyl alcohol and allow it to evaporate. Acquire a background spectrum (ambient air) at 4 cm⁻¹ resolution (32 scans). This establishes the zero-absorbance baseline and confirms crystal cleanliness.

  • Sample Application: Place 1-2 mg of Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate directly onto the center of the crystal. Apply the pressure anvil until the torque mechanism slips, ensuring consistent optical contact and reproducible pathlength.

  • Spectral Acquisition: Acquire the sample spectrum (32 scans, 4000-400 cm⁻¹).

  • Post-Scan Verification (Validation Step): Clean the crystal and perform a secondary background scan. A flat baseline confirms no sample carryover or crystal scratching.

Protocol B: KBr Pellet Transmission - Alternative Workflow
  • Matrix Validation (Validation Step): Grind 100 mg of spectroscopic-grade KBr and press at 10 tons for 2 minutes. Scan the blank pellet. If the 1640 cm⁻¹ water band exceeds 0.05 absorbance units, the KBr must be dried at 110°C for 4 hours before proceeding.

  • Sample Preparation: Weigh exactly 1 mg of the compound and 99 mg of dry KBr. Grind thoroughly in an agate mortar for a minimum of 60 seconds to ensure particle sizes are well below the IR wavelength (preventing Christiansen scattering).

  • Pellet Pressing: Transfer the homogenous mixture to a stainless-steel die and press under vacuum at 10 tons for 2 minutes to form a transparent disk.

  • Spectral Acquisition: Place the pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution) against an empty-beam background.

Workflow Visualization

The following decision matrix illustrates the logical progression from sample selection to structural confirmation, highlighting the critical validation checkpoints.

FTIR_Workflow Start Methyl [(4-nitrophenoxy)methyl] cyanocarbonimidodithioate ATR ATR-FTIR Method (Recommended) Start->ATR KBr KBr Transmission (Alternative) Start->KBr PrepATR Direct Application (No Prep) ATR->PrepATR PrepKBr Grind with KBr Press at 10 Tons KBr->PrepKBr Scan Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) PrepATR->Scan PrepKBr->Scan Band1 Identify N-Cyano (~2160 cm⁻¹) Scan->Band1 Band2 Identify Nitro (~1520 & 1345 cm⁻¹) Scan->Band2 Band3 Identify Ether (~1250 cm⁻¹) Scan->Band3 Confirm Structural Confirmation Validated Band1->Confirm Band2->Confirm Band3->Confirm

Analytical workflow comparing ATR-FTIR and KBr transmission for structural confirmation.

References

  • National Institutes of Health (NIH) Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289 - PubChem. URL:[Link]

  • RSC Advances Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Royal Society of Chemistry. URL:[Link]

  • The Journal of Organic Chemistry Synthesis of Purine Analogues: Photocatalyst-Free Visible-Light-Enhanced Annulation Approach to Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines. ACS Publications. URL:[Link]

Sources

X-ray crystallography data comparison for Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallographic Profiling: A Comparative Guide on Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate and Structural Analogs

Introduction & Mechanistic Rationale

As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter challenges when determining the structural conformations of highly functionalized organic intermediates. Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS No.: 109349-04-4)[1] represents a particularly complex case. This compound belongs to the cyanocarbonimidodithioate family, a class of versatile pharmacophores widely utilized as synthetic intermediates for pyrimidine-based thioglycosides and novel antiviral agents (such as sofosbuvir thio-analogues)[2].

To fully understand the performance and reactivity of this compound, we must objectively compare its solid-state behavior with its parent analog, Dimethyl N-cyanodithioiminocarbonate (CAS No.: 10191-60-3)[3]. The introduction of the (4-nitrophenoxy)methyl moiety creates a profound shift in the molecule's supramolecular assembly. While the rigid, planar dithioate core in the parent compound drives simple 2D layer formation via C-H···N and S···S contacts[4], the bulky, electron-withdrawing 4-nitro group and the flexible ether linkage in the target compound introduce high conformational flexibility. This flexibility dictates a shift toward complex 3D lattice networks driven primarily by π-π stacking of the phenoxy rings and strong intermolecular C-H···O hydrogen bonding.

Crystallographic Data Comparison

To provide a clear benchmark for structural elucidation, the following table summarizes the quantitative X-ray crystallographic parameters of the cyanocarbonimidodithioate core across different molecular environments.

Crystallographic ParameterDimethyl N-cyanodithioiminocarbonate (Parent)[3]ZnBr₂ Complex of Dithioate Core[4]Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (Target)*
CAS Number 10191-60-3N/A109349-04-4
Crystal System OrthorhombicTriclinicMonoclinic (Predicted based on analogs)
Space Group PbcaP-1P2₁/c
Unit Cell Dimensions a = 6.997(2) Å, b = 7.395(2) Å, c = 36.112(11) Åa = 6.8048(6) Å, b = 11.0645(9) ÅVariable (Dependent on ether torsion)
Primary Lattice Interactions C-H···N bonds, S···S contactsC-H···Br, C-H···SC-H···O (Nitro), π-π stacking
Lattice Dimensionality 2D Layers2D Layers3D Supramolecular Network
Conformational Flexibility Low (Rigid planar core)Low (Metal-coordinated)High (Flexible ether linkage)

*Note: Target compound data is extrapolated from structurally validated (4-nitrophenoxy)methyl derivatives and pyrimidine analogs synthesized from this core[2].

Self-Validating Experimental Protocols for SCXRD

To obtain high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data for flexible dithioate derivatives, standard crystallization often fails due to twinning or solvent inclusion. The following protocols are engineered as self-validating systems, ensuring that every step inherently verifies the integrity of the sample.

Protocol A: Controlled Crystal Growth via Vapor Diffusion
  • The Procedure: Dissolve 50 mg of the compound in a minimal volume of dichloromethane (DCM) inside a 4 mL inner vial. Place this vial (uncapped) into a 20 mL outer vial containing 5 mL of a non-polar anti-solvent (e.g., n-hexane). Seal the outer vial tightly and store at 20°C for 72 hours.

  • The Causality: Dithioate cores are highly susceptible to forming twinned crystals or polymorphs if precipitation is rapid. Vapor diffusion ensures a thermodynamically controlled, slow approach to supersaturation. This slow kinetic rate allows reversible attachment and detachment of molecules at the growing crystal faces, mitigating kinetic trapping and preventing twinning.

  • Validation Check: Prior to mounting, inspect the harvested crystals under a polarized light microscope. Complete optical extinction at precise 90-degree rotation intervals confirms a single-domain crystal lattice. If the crystal remains partially illuminated during rotation, it is a twinned aggregate and must be recrystallized.

Protocol B: Cryogenic Mounting and Data Collection
  • The Procedure: Submerge the selected single crystal in Paratone-N oil. Using a MiTeGen loop, harvest the crystal and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer. Collect data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

  • The Causality: The (4-nitrophenoxy)methyl group introduces significant thermal motion (high atomic displacement parameters, or B-factors) at room temperature. This dynamic disorder smears electron density, drastically reducing high-angle reflection intensity. Flash-cooling to 100 K freezes out this motion, allowing for precise resolution of the flexible ether linkage and the heavy sulfur atoms.

  • Validation Check: Analyze the first 5 diffraction frames. The presence of sharp, well-defined diffraction spots extending beyond 0.8 Å resolution validates successful freezing. The appearance of powder rings (ice) indicates moisture contamination in the oil, while split spots indicate crystal fracturing during the thermal shock.

Protocol C: Structure Solution and Refinement
  • The Procedure: Integrate the raw data, apply empirical multi-scan absorption corrections, and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine using full-matrix least-squares on F² (OLEX2/SHELXL).

  • The Causality: Sulfur atoms are strong anomalous scatterers. High-redundancy data collection combined with rigorous absorption correction is mandatory to accurately model the electron density of the cyanocarbonimidodithioate core without introducing systematic errors.

  • Validation Check: The structural model is validated when the final R₁ value is < 5%, and the maximum residual electron density peak in the Fourier difference map is < 0.5 e/ų (ideally located near the sulfur atoms, confirming accurate absorption correction).

Visualizations of Workflows and Mechanisms

G N1 Compound Synthesis (Cyanocarbonimidodithioate) N2 Solvent Screening (DCM/Hexane vs. EtOH/H2O) N1->N2 N3 Vapor Diffusion Crystallization (Slow Evaporation) N2->N3 N4 Crystal Mounting (Paratone Oil, 100K N2 Stream) N3->N4 N5 X-Ray Diffraction Collection (Mo Kα / Cu Kα) N4->N5 N6 Structure Solution & Refinement (SHELXT / OLEX2) N5->N6

Fig 1. Self-validating SCXRD workflow for cyanocarbonimidodithioate derivatives.

G Core Dithioate Core (Planar) Hbond Intermolecular C-H···O / C-H···N Core->Hbond Directs Nitro 4-Nitrophenoxy Group (Electron Withdrawing) Nitro->Hbond Polarizes PiPi π-π Stacking (Phenoxy Rings) Nitro->PiPi Enables Lattice 3D Supramolecular Lattice Hbond->Lattice PiPi->Lattice

Fig 2. Mechanistic pathway of supramolecular assembly in the crystal lattice.

References

  • EvitaChem. "Screening Compounds P17552 | EvitaChem: Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate.
  • NextSDS. "METHYL [(4-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE — Chemical Substance Information.
  • ResearchGate. "Co-crystallization of dimethyl N-cyanodithioiminocarbonate and bis[(aqua)-µ2-hydroxy-n-butyldichlorotin(IV)].
  • ACS Omega. "Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates.
  • Lookchem. "Cas 10191-60-3,N-Cyanoimido-S,S-dimethyl-dithiocarbonate.

Sources

Safety Operating Guide

Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I must emphasize that handling complex, multi-functional toxicophores like Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 109349-04-4) requires strict adherence to institutional Environmental Health and Safety (EHS) protocols.

Because this compound contains a cyanocarbonimidodithioate core—a structural analog to highly toxic precursors used in pharmaceutical synthesis—in-house chemical neutralization (e.g., bleach degradation or acid hydrolysis) is strictly contraindicated . Improper chemical treatment can lead to the rapid evolution of lethal hydrogen cyanide (HCN) gas or highly toxic thiols[1][2]. Proper disposal relies entirely on secure segregation, primary containment, and transfer to a licensed hazardous waste facility[1].

The following guide outlines the scientifically grounded, step-by-step logistical procedures for managing this chemical waste in a professional laboratory setting.

Mechanistic Toxicology & Hazard Profile

To understand the strict disposal requirements, we must analyze the compound's structural liabilities. The molecule features three distinct reactive zones:

  • Cyanocarbonimidodithioate Group ( N−CN ): Under strongly acidic conditions, the cyanoimine moiety can hydrolyze, risking the release of hydrogen cyanide gas[2].

  • Dithioacetal-like Linkages: Susceptible to oxidative cleavage. Exposure to strong oxidizers can cause violent reactions and the release of sulfur oxides ( SOx​ )[2].

  • Nitroaromatic Ring: Contributes to environmental persistence and acute toxicity, classifying the compound as a severe marine pollutant and systemic toxicant[3].

Quantitative Hazard Summary

Based on structural analogs (e.g., Dimethyl N-cyanodithioiminocarbonate), the following GHS classifications apply to the waste stream[1][3]:

Hazard ClassCategorySignal WordPrimary Consequence
Acute Toxicity (Oral/Dermal) Category 3 / 4Danger Toxic/Harmful if swallowed or absorbed through skin.
Skin Corrosion / Irritation Category 1BDanger Causes severe skin burns and irreversible eye damage.
Acute Toxicity (Inhalation) Category 3Danger Toxic if inhaled; dust/aerosols are highly hazardous.
Specific Target Organ Toxicity Category 3Warning Severe respiratory tract irritation.

Standard Operating Procedure: Waste Segregation & Packaging

This protocol is designed to create a self-validating safety loop: every step isolates the hazard while preventing incompatible chemical interactions.

Prerequisites & Engineering Controls:

  • All manipulations must be performed inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[1].

  • PPE: Type P3 (EN 143) respirator cartridges (if handling powders), heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a chemically resistant lab coat[1][4].

Step-by-Step Packaging Protocol:

  • Primary Containment Selection: Select a high-density polyethylene (HDPE) or PTFE-lined amber glass container. Do not use metal containers, as trace moisture can cause sulfur compounds to react with metals over time.

  • Waste Transfer: Using disposable anti-static spatulas (for solids) or dedicated glass pipettes (for solutions), transfer the waste into the primary container. Do not fill beyond 80% capacity to allow for vapor expansion.

  • Strict Segregation (The Causality Rule): Store the primary container in a secondary containment bin designated exclusively for toxic/corrosive organics.

    • Mechanistic Rule: It must be physically isolated from strong acids (prevents HCN evolution) and strong oxidizers (prevents exothermic SOx​ generation)[2].

  • Labeling: Affix a hazardous waste tag immediately. The tag must explicitly list: "Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate", the concentration, and the GHS pictograms for Corrosive and Toxic.

  • EHS Handover: Transfer the logged container to your institution's EHS department for incineration at an EPA-approved (or local equivalent) hazardous waste disposal plant[1].

Immediate Spill Response Protocol

In the event of a breach outside primary containment, immediate logistical action is required to prevent inhalation exposure and surface contamination.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered, or if the spill is on the bench, increase room ventilation and restrict access[1].

  • PPE Donning: Spill responders must wear full PPE, including a self-contained breathing apparatus (SCBA) if the spill is large or outside a ventilated area[2].

  • Containment (Solid Spill): Lightly mist the powder with a compatible inert solvent (e.g., a small amount of water or polyethylene glycol) to suppress dust generation. Do not use acidic solutions[1].

  • Absorption (Liquid Spill): Cover the spill with dry sand, vermiculite, or a commercial inert absorbent pad. Never use combustible materials like sawdust[1].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable, heavy-duty plastic pail for EHS disposal.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize residual trace organics, collecting all wash water as hazardous waste.

Waste Workflow Visualization

Standard laboratory workflow for cyanocarbonimidodithioate hazardous waste segregation.

References

  • PubChem. "Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289 - PubChem - NIH". National Institutes of Health. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.